Suberylglycine-d2
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2 |
InChI Key |
HXATVKDSYDWTCX-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC(=O)O |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Genesis of Suberylglycine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the metabolic origin of Suberylglycine-d2, a deuterated derivative of the endogenous metabolite suberylglycine. Suberylglycine is a glycine conjugate of suberic acid, a dicarboxylic acid that arises from the ω-oxidation of fatty acids. The presence of deuterium atoms (d2) indicates its formation from a specifically labeled fatty acid precursor, serving as a tracer in metabolic studies. This document provides a comprehensive overview of the underlying metabolic pathways, detailed experimental protocols for studying its formation, and quantitative data relevant to its appearance, particularly in the context of inherited metabolic disorders.
Introduction
Suberylglycine is an acylglycine that is normally a minor metabolite of fatty acid metabolism.[1] However, in certain inborn errors of metabolism, particularly those affecting mitochondrial β-oxidation, its excretion is significantly increased.[1] The detection and quantification of suberylglycine and other acylglycines are crucial for the diagnosis of conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3][4][5] The "-d2" designation in this compound signifies that the molecule has been intentionally labeled with two deuterium atoms, a stable isotope of hydrogen. This labeling is a powerful technique used in metabolic research to trace the fate of specific molecules in vivo.[6][7][8] This guide will elucidate the metabolic journey from a deuterated fatty acid precursor to the final this compound molecule.
Metabolic Pathway: From Deuterated Fatty Acid to this compound
The formation of this compound is a multi-step process that begins with a deuterated medium-chain fatty acid, such as octanoic acid-d2. The metabolic sequence involves two primary pathways: ω-oxidation and glycine conjugation.
Omega (ω)-Oxidation of Deuterated Fatty Acids
When the primary pathway for fatty acid breakdown, β-oxidation, is impaired, the alternative pathway of ω-oxidation becomes more prominent.[6] This process occurs primarily in the endoplasmic reticulum of the liver and kidneys.[6]
The key steps are:
-
Hydroxylation: The terminal methyl group (ω-carbon) of the deuterated fatty acid is hydroxylated by a cytochrome P450 enzyme, forming a ω-hydroxy fatty acid.
-
Oxidation: The newly formed hydroxyl group is then oxidized to an aldehyde, and subsequently to a carboxylic acid, resulting in a dicarboxylic acid. In the case of a deuterated octanoic acid precursor, this process yields deuterated suberic acid (suberic acid-d2).
Glycine Conjugation
The resulting deuterated suberic acid is then conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase and results in the formation of this compound.[1]
Signaling Pathway Diagram
Experimental Protocols
The study of this compound formation involves stable isotope tracing experiments coupled with analytical techniques for metabolite detection and quantification.
In Vivo Stable Isotope Tracing
Objective: To trace the metabolic fate of a deuterated fatty acid to this compound in a biological system.
Materials:
-
Deuterated medium-chain fatty acid (e.g., Octanoic acid-d2).[5]
-
Animal model (e.g., mouse model of MCAD deficiency or healthy control).
-
Metabolic cages for urine and feces collection.
Procedure:
-
Administer a known amount of the deuterated fatty acid to the animal model, typically orally or via gavage.
-
House the animal in a metabolic cage to allow for the collection of urine samples over a specified time course (e.g., 0-24 hours, 24-48 hours).
-
Store the collected urine samples at -80°C until analysis.
Sample Preparation for GC/MS Analysis
Objective: To extract and derivatize urinary acylglycines for analysis by Gas Chromatography-Mass Spectrometry (GC/MS).
Materials:
-
Urine samples.
-
Internal standard (e.g., a stable isotope-labeled acylglycine not expected to be present endogenously).
-
Organic solvents (e.g., ethyl acetate).
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
Procedure:
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
Take a specific volume of the supernatant and add the internal standard.
-
Perform a liquid-liquid extraction with an organic solvent to isolate the organic acids, including acylglycines.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent and heat to form trimethylsilyl (TMS) derivatives of the acylglycines. This increases their volatility for GC/MS analysis.
GC/MS Analysis
Objective: To separate, identify, and quantify this compound in the prepared urine samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC/MS).
Procedure:
-
Inject the derivatized sample into the GC. The different acylglycines will separate based on their boiling points and interaction with the GC column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
-
Monitor for the specific m/z ions corresponding to the TMS derivative of this compound. The presence of the d2 label will result in a characteristic shift in the mass spectrum compared to unlabeled suberylglycine.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Experimental Workflow Diagram
Quantitative Data
The urinary excretion of suberylglycine is significantly elevated in individuals with MCAD deficiency. The use of stable isotope-labeled precursors allows for the precise quantification of its de novo synthesis.
| Analyte | Condition | Concentration Range (µmol/mmol creatinine) | Reference |
| Suberylglycine | Healthy Controls | Not typically detected or very low levels | [2][3] |
| Suberylglycine | MCAD Deficiency (Asymptomatic) | Can be elevated, but may overlap with controls | [2] |
| Suberylglycine | MCAD Deficiency (Acute Illness) | Significantly elevated | [3][4] |
| n-Hexanoylglycine | Healthy Controls | Low levels | [2] |
| n-Hexanoylglycine | MCAD Deficiency | Markedly elevated | [2] |
Note: The exact concentrations of this compound would be dependent on the dose of the deuterated precursor administered.
Conclusion
The metabolic origin of this compound is a direct consequence of the ω-oxidation of a deuterated medium-chain fatty acid precursor, followed by glycine conjugation. This process is particularly active when β-oxidation is impaired. The ability to trace the formation of this compound using stable isotope labeling and GC/MS analysis provides a powerful tool for researchers and clinicians to study fatty acid metabolism, diagnose inborn errors of metabolism, and evaluate the efficacy of therapeutic interventions. The detailed protocols and understanding of the metabolic pathways presented in this guide offer a solid foundation for professionals in the fields of metabolic research and drug development.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Gas chromatography--mass spectrometry (GC--MS) diagnosis of two cases of medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octanoic Acid-d2 - Applications - CAT N°: 29412 [bertin-bioreagent.com]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Role of Suberylglycine-d2 in fatty acid oxidation studies
An In-depth Technical Guide on the Role of Suberylglycine-d2 in Fatty Acid Oxidation Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Disorders of fatty acid oxidation (FAO) represent a class of inherited metabolic diseases where the body is unable to properly metabolize fats for energy. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is the most common of these disorders, resulting from a defect in the mitochondrial β-oxidation pathway. This deficiency leads to the accumulation of medium-chain fatty acids and their subsequent diversion into alternative metabolic routes, producing characteristic biomarkers. One such key biomarker is suberylglycine, an N-acylglycine conjugate. Accurate quantification of suberylglycine in biological matrices like urine and dried blood spots (DBS) is critical for the diagnosis and monitoring of MCADD.[1][2]
Stable isotope dilution (SID) analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification.[3] This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. This compound, a deuterated form of suberylglycine, serves as the ideal internal standard for this purpose. Its role is to correct for variations in sample preparation and analytical response, thereby ensuring high accuracy and precision in the measurement of endogenous suberylglycine levels. This guide provides a comprehensive overview of the metabolic basis for suberylglycine production, the principles of its quantification using this compound, detailed experimental protocols, and relevant quantitative data.
The Metabolic Basis of Suberylglycine Formation in MCADD
In a healthy individual, mitochondrial β-oxidation is the primary pathway for fatty acid catabolism.[4] In individuals with MCADD, a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme disrupts this process, leading to the accumulation of medium-chain acyl-CoAs (C6-C12) within the mitochondria.[1]
This accumulation forces these acyl-CoAs into alternative metabolic pathways:
-
ω-Oxidation: This process, occurring in the endoplasmic reticulum, oxidizes the terminal methyl (ω) carbon of the fatty acid.[5][6][7] This creates a dicarboxylic acid. For octanoic acid (a C8 fatty acid), ω-oxidation yields suberic acid (a C8 dicarboxylic acid).
-
Glycine Conjugation: The resulting dicarboxylic acids, such as suberic acid, are then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase. This reaction forms the corresponding N-dicarboxylmonoglycine. The conjugation of suberic acid with glycine results in the formation of suberylglycine, which is then excreted in the urine.[1][2]
The elevation of suberylglycine, along with other acylglycines like n-hexanoylglycine, is therefore a hallmark biochemical indicator of MCADD.[1][2]
The Core Role of this compound: Stable Isotope Dilution
The accurate quantification of endogenous suberylglycine requires a robust analytical method that can account for analyte loss during sample processing and variability in instrument response. Stable Isotope Dilution (SID) is the premier technique for this, and this compound is the key reagent that enables it.
Principle of SID: The core principle involves adding a known quantity of a stable isotope-labeled standard (this compound) to an unknown quantity of the native analyte (suberylglycine) in the biological sample at the very beginning of the analytical process.[8][9]
-
Identical Chemical Behavior: this compound is chemically identical to suberylglycine. This means it behaves identically during extraction, derivatization, and chromatography. Any loss of the native analyte during sample preparation will be matched by a proportional loss of the internal standard.
-
Differentiation by Mass: Despite their chemical similarity, the deuterated standard has a higher mass than the native analyte. This mass difference allows a tandem mass spectrometer (MS/MS) to distinguish and separately quantify the two compounds.
-
Ratio-Based Quantification: The concentration of the native analyte is determined by measuring the peak area ratio of the native analyte to the known-concentration internal standard. Since the ratio remains constant regardless of sample loss, the final calculated concentration is highly accurate and precise.
Quantitative Data Summary
The analysis of acylglycines, including suberylglycine, is a powerful tool for diagnosing MCADD. While n-hexanoylglycine is often the most significantly elevated marker, suberylglycine is also a reliable indicator.[1] The use of this compound allows for the creation of robust calibration curves for accurate quantification.
| Analyte/Parameter | Control/Normal Range | MCADD Patient Range | Sample Type | Reference |
| Suberylglycine | Typically low or undetectable | Significantly increased | Urine | [10] |
| n-Hexanoylglycine | Typically low or undetectable | 30-fold increase reported in neonate | Urine | [10] |
| Acylglycine Method | N/A | Linear from 0.005 to 25.0 µM | Dried Blood Spot | [11][12] |
| Ion Suppression | N/A | Minimal (2 to 10%) | Dried Blood Spot | [11][12] |
Note: Absolute concentrations can vary significantly based on the patient's clinical state (asymptomatic vs. acute crisis), diet, and the specific analytical laboratory. Ratios of different acylglycines (e.g., SG/AG) are also used as diagnostic markers.[11][12]
Experimental Protocols
The following section details a representative protocol for the quantification of suberylglycine in dried blood spots using this compound and UPLC-MS/MS.
Materials and Reagents
-
Suberylglycine and this compound standards
-
Dried blood spot (DBS) cards
-
Methanol (HPLC grade)
-
3N HCl in n-butanol (Butanolic HCl)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
DBS puncher (e.g., 3.2 mm) and cutting mat
-
Heater block or incubator
-
Centrifuge
-
UPLC-MS/MS system
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
-
Preparation of Standards and Internal Standard (IS) Solution:
-
Prepare stock solutions of suberylglycine and this compound in methanol.
-
Create a working IS solution containing this compound at a fixed concentration (e.g., 5 µM) in methanol.
-
Prepare a series of calibration standards by spiking blank blood (prior to spotting) with varying concentrations of suberylglycine.
-
-
Sample Preparation (from DBS):
-
Using a clean puncher, punch two 3.2 mm discs from the DBS card into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the working IS solution (this compound in methanol) to each tube.
-
Vortex briefly to mix.
-
-
Extraction and Derivatization (Butylation):
-
Add 100 µL of 3N HCl in n-butanol to each tube. This reagent both extracts the acylglycines and derivatizes them to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Cap the tubes securely and vortex.
-
Incubate the tubes in a heater block at 65°C for 20 minutes.
-
After incubation, cool the tubes to room temperature.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet any particulates.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate suberylglycine from other acylglycines and matrix components (e.g., starting at 20% B, ramping to 95% B).
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the butyl esters of suberylglycine and this compound. These transitions are instrument-dependent but would be determined by infusing the standards. For example:
-
Suberylglycine (Butyl Ester): [M+H]+ → fragment ion
-
This compound (Butyl Ester): [M+H]+ → fragment ion (The precursor ion will be 2 Da higher than the native analyte).
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the specific MRM transitions of both native suberylglycine and the this compound internal standard.
-
Calculate the peak area ratio (Suberylglycine / this compound).
-
Construct a calibration curve by plotting the peak area ratios of the prepared standards against their known concentrations.
-
Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool in the clinical and research settings for studying fatty acid oxidation disorders, particularly MCADD. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the biomarker suberylglycine via the stable isotope dilution LC-MS/MS method. This robust analytical approach, from the metabolic rationale to the detailed experimental execution, provides clinicians and researchers with reliable data essential for the diagnosis, monitoring, and further understanding of these critical metabolic diseases. The methodologies and principles outlined in this guide serve as a technical foundation for professionals engaged in this vital area of study.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Suberylglycine-d2 as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid metabolism, representing one of the most common inborn errors of metabolism. The deficiency of the MCAD enzyme impairs the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12), leading to energy deficiency, particularly during periods of fasting or illness. Clinical manifestations can be severe, including hypoketotic hypoglycemia, lethargy, vomiting, seizures, and in some cases, sudden infant death. Early and accurate diagnosis is therefore critical for the effective management of this condition.
Biochemical diagnosis of MCAD deficiency relies on the identification of characteristic metabolic markers in blood and urine. Among these, acylglycines, which are formed by the conjugation of glycine with acyl-CoA esters that accumulate due to the enzymatic block, are of significant diagnostic value. Suberylglycine, the glycine conjugate of suberic acid (a C8 dicarboxylic acid), is a key urinary biomarker for MCAD deficiency. Its quantification, often performed using stable isotope dilution analysis with a deuterated internal standard such as Suberylglycine-d2, provides a sensitive and specific method for diagnosis.
This technical guide provides a comprehensive overview of the role of this compound as a biomarker for MCAD deficiency, detailing the underlying metabolic pathways, experimental protocols for its quantification, and a summary of quantitative data.
Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency
In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of medium-chain acyl-CoAs, primarily octanoyl-CoA. This accumulation shunts these fatty acids into an alternative metabolic pathway known as omega (ω)-oxidation, which occurs in the endoplasmic reticulum. In this pathway, the terminal methyl group (ω-carbon) of the fatty acid is oxidized to a carboxylic acid, resulting in the formation of dicarboxylic acids. Octanoic acid is thus converted to suberic acid (octanedioic acid).
The resulting suberic acid can then be conjugated with glycine in the mitochondria, a reaction catalyzed by glycine N-acyltransferase. This conjugation reaction forms suberylglycine, which is subsequently excreted in the urine.[1] The elevation of suberylglycine in the urine of MCAD deficient patients is therefore a direct consequence of the primary enzymatic defect.
Quantitative Data on Urinary Suberylglycine Levels
The concentration of suberylglycine in urine is a critical parameter for the diagnosis of MCAD deficiency. The following table summarizes the quantitative data from studies comparing urinary suberylglycine levels in patients with MCAD deficiency and various control groups. It is important to note that while suberylglycine is a reliable biomarker, its levels can be influenced by dietary factors, particularly the intake of medium-chain triglycerides (MCT).[2]
| Patient/Control Group | Number of Subjects (n) | Urinary Suberylglycine Concentration (µg/mg creatinine) | Reference |
| MCAD Deficiency Patients (Acute Phase) | 21 (from 54 samples) | Significantly increased (specific range not provided in snippet) | [2] |
| MCAD Deficiency Patients (Asymptomatic) | 21 (from 54 samples) | Increased, but with some overlap with MCT-fed controls | [2] |
| Healthy Controls | 98 | Low to undetectable | [2] |
| Controls on MCT-supplemented diet | 4 | Wide range, overlapping with asymptomatic MCAD patients | [3] |
| Patient with Dicarboxylic Aciduria | 1 | 200 - 500 | [1] |
Experimental Protocol: Quantification of Suberylglycine in Urine by Stable Isotope Dilution GC-MS
The gold standard for the accurate quantification of suberylglycine in urine is stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS). This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound) to the urine sample at the beginning of the extraction procedure. The internal standard co-elutes with the endogenous analyte and is distinguished by its mass, allowing for precise quantification that corrects for any sample loss during preparation and analysis.
Materials and Reagents
-
Urine samples (stored at -20°C or lower)
-
This compound (or other suitable stable isotope-labeled internal standard)
-
Internal standard stock solution in a suitable solvent (e.g., methanol)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or bis(trifluoromethyl)benzyl (BTFMB) bromide)
-
Anhydrous sodium sulfate
-
Pyridine
-
GC-MS grade solvents
Sample Preparation and Extraction
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples to remove any particulate matter.
-
To a known volume of the urine supernatant (e.g., 1 mL), add a precise amount of the this compound internal standard solution.
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform liquid-liquid extraction of the acylglycines from the acidified urine using an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization
Due to the polar nature of acylglycines, derivatization is necessary to increase their volatility for GC-MS analysis.[4][5][6] A common method is silylation:
-
To the dried extract, add a derivatization agent such as a mixture of BSTFA with 1% TMCS and pyridine.
-
Seal the reaction vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector: Splitless injection mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient is used to separate the analytes of interest. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for both the endogenous suberylglycine and the this compound internal standard, providing high sensitivity and specificity.
-
Quantification
The concentration of suberylglycine in the original urine sample is calculated by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of suberylglycine and the internal standard.
Conclusion
This compound serves as an essential tool in the accurate and reliable diagnosis of MCAD deficiency. The quantification of urinary suberylglycine, facilitated by stable isotope dilution GC-MS, provides a sensitive and specific biomarker that directly reflects the underlying metabolic dysfunction. While other acylglycines, such as n-hexanoylglycine, are also important diagnostic markers, the comprehensive analysis of the acylglycine profile, including suberylglycine, is crucial for a definitive diagnosis, particularly in asymptomatic individuals.[2][7] This technical guide has outlined the metabolic basis for the use of suberylglycine as a biomarker and provided a framework for its quantitative analysis, which can be valuable for researchers, clinicians, and professionals involved in the diagnosis and management of MCAD deficiency and the development of related therapeutic interventions.
References
- 1. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Chemical Synthesis and Purification of Suberylglycine-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Suberylglycine-d2, also known as N-Suberylglycine-2,2-d2. The synthesis is based on established chemical principles, and the purification methods are tailored to the physicochemical properties of the target molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and analytical chemistry who require a stable isotope-labeled internal standard for quantitative bioanalysis or as a tool for metabolic research.
Overview of this compound
This compound is the deuterated form of suberylglycine, an acylglycine that is a minor metabolite of fatty acids. In certain inborn errors of metabolism, the levels of suberylglycine and other acylglycines can be elevated, making them important biomarkers for disease diagnosis. The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of endogenous suberylglycine due to its similar chemical and physical properties but distinct mass.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 8-[[carboxy(dideuterio)methyl]amino]-8-oxooctanoic acid |
| Synonyms | N-Suberylglycine-2,2-d2, Suberyl glycine-d2 |
| Molecular Formula | C₁₀H₁₅D₂NO₅ |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 1219799-02-6 |
| Appearance | White to off-white solid |
Chemical Synthesis
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction, between suberoyl chloride and glycine-2,2-d2. The reaction is performed in an aqueous basic medium to facilitate the acylation of the amino group of glycine-d2.
Synthesis Pathway
The overall synthetic pathway is depicted below. Suberoyl chloride, the di-acid chloride of suberic acid, reacts with the amino group of glycine-2,2-d2. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
Caption: Synthesis of this compound via Schotten-Baumann reaction.
Experimental Protocol
Materials:
-
Suberoyl chloride (≥98%)
-
Glycine-2,2-d2 (98 atom % D)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Glycine-d2 Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a pH meter, dissolve Glycine-2,2-d2 (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
pH Adjustment: Slowly add a 2 M aqueous solution of sodium hydroxide to the glycine-d2 solution with stirring until the pH reaches and is maintained at 10-11.
-
Preparation of Suberoyl Chloride Solution: In a separate beaker, dissolve suberoyl chloride (1.1 eq) in dichloromethane.
-
Reaction: Add the suberoyl chloride solution dropwise to the cooled glycine-d2 solution over a period of 30-60 minutes, while vigorously stirring. During the addition, maintain the pH of the aqueous phase between 10 and 11 by the concurrent dropwise addition of 2 M NaOH solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane/acetic acid).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it twice with dichloromethane to remove any unreacted suberoyl chloride and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to obtain the crude product.
Purification
The crude this compound is purified by recrystallization to remove any remaining impurities, such as unreacted starting materials or by-products.
Purification Workflow
The purification process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form pure crystals.
Caption: Purification workflow for this compound.
Experimental Protocol
Recrystallization Solvent: Deionized water or a mixture of ethanol and water.
Procedure:
-
Dissolution: Place the crude this compound in a beaker and add a minimal amount of hot deionized water with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place the beaker in an ice bath to induce further crystallization.
-
Isolation of Pure Product: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold deionized water, and then with cold ethyl acetate to remove any residual water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
Table 2: Summary of Quantitative Data
| Parameter | Expected Value |
| Yield of Crude Product | 70-85% |
| Yield of Purified Product | 50-70% |
| Purity (by HPLC) | >98% |
| Deuterium Incorporation | >98 atom % D |
| Melting Point | To be determined (expected to be similar to unlabeled Suberylglycine) |
Analytical Characterization
The identity and purity of the final product should be confirmed by various analytical techniques.
Table 3: Analytical Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to that of unlabeled suberylglycine, but the signal corresponding to the α-protons of the glycine moiety (around 3.74 ppm) will be absent or significantly reduced in intensity. |
| ¹³C NMR | The spectrum will be very similar to that of unlabeled suberylglycine. The carbon at the C-2 position of the glycine moiety will show a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium. |
| Mass Spectrometry (MS) | The molecular ion peak will be observed at m/z corresponding to the molecular weight of this compound (e.g., [M-H]⁻ at m/z 232.1). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, confirming the high purity of the compound. |
Conclusion
This technical guide outlines a reliable and reproducible method for the chemical synthesis and purification of this compound. The described Schotten-Baumann reaction provides a straightforward route to the target molecule, and the subsequent recrystallization ensures high purity. The detailed experimental protocols and expected analytical data will be a valuable resource for scientists requiring this stable isotope-labeled compound for their research.
The Role of Suberylglycine-d2 in the Investigation of Inherited Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inherited metabolic disorders, a group of genetic diseases that disrupt normal metabolic pathways, present significant diagnostic and therapeutic challenges. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapies. Suberylglycine, a dicarboxylic acylglycine, has emerged as a key biomarker for certain inherited metabolic disorders, particularly those affecting fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth overview of the relevance of suberylglycine and its deuterated analog, suberylglycine-d2, in the context of these disorders. We will detail the underlying metabolic pathways, present quantitative data, outline experimental protocols for its analysis, and discuss its application in research and drug development.
Introduction to Suberylglycine and Inherited Metabolic Disorders
Inherited metabolic disorders encompass a wide range of genetic conditions that lead to the accumulation of toxic substances or a deficiency of essential compounds due to enzymatic defects.[1] Fatty acid oxidation (FAO) disorders are a prominent subgroup of these conditions, characterized by the impaired breakdown of fatty acids for energy production.[2]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is one of the most common FAO disorders.[3][4] In individuals with MCAD deficiency, the enzyme responsible for the initial dehydrogenation step of medium-chain fatty acids is defective.[4][5] This leads to a blockage in the β-oxidation spiral and the accumulation of medium-chain fatty acyl-CoA esters.[6]
To mitigate the toxicity of these accumulating intermediates, the body utilizes alternative metabolic pathways. One such pathway is the conjugation of these acyl-CoAs with glycine, a process catalyzed by the enzyme glycine N-acyltransferase.[7][8] This conjugation results in the formation of various acylglycines, which are then excreted in the urine.[6] Suberylglycine, the glycine conjugate of suberic acid (an eight-carbon dicarboxylic acid), is one such acylglycine that is significantly elevated in the urine of individuals with MCAD deficiency.[3][7][9]
The Role of this compound
In the quantitative analysis of suberylglycine in biological samples, a stable isotope-labeled internal standard is essential for accurate and precise measurement by mass spectrometry. This compound, a deuterated form of suberylglycine, serves this purpose. By introducing a known amount of this compound into a sample, variations in sample preparation and instrument response can be normalized, allowing for the accurate quantification of the endogenous, non-labeled suberylglycine.
Data Presentation: Urinary Suberylglycine Concentrations
The following table summarizes the quantitative data on urinary suberylglycine concentrations in patients with MCAD deficiency compared to healthy controls, as reported by Rhead et al. (1988).[3]
| Group | Number of Samples | Urinary Suberylglycine (µg/mg of creatinine) |
| MCAD Patients (Acute Phase) | 21 | 158 ± 123 |
| MCAD Patients (Asymptomatic) | 33 | 38 ± 29 |
| Healthy Controls | 98 | 4.7 ± 5.5 |
Data presented as mean ± standard deviation.
Metabolic Pathway and Formation of Suberylglycine in MCAD Deficiency
In a healthy individual, fatty acids are broken down through the β-oxidation pathway in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.[4][5][10]
Normal Fatty Acid β-Oxidation Pathway
Caption: Normal fatty acid β-oxidation pathway.
Disrupted Pathway in MCAD Deficiency and Suberylglycine Formation
In MCAD deficiency, the blockage of the β-oxidation pathway at the MCAD step leads to the accumulation of medium-chain acyl-CoAs. These are then diverted to alternative pathways, including ω-oxidation and subsequent conjugation with glycine to form suberylglycine.[6][11]
Caption: Formation of suberylglycine in MCAD deficiency.
Experimental Protocols
The quantitative analysis of urinary suberylglycine is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following is a representative protocol based on published methods.[3][12]
Synthesis of this compound (Internal Standard)
-
Synthesis of Deuterated Suberic Acid: Suberic acid can be deuterated at specific positions using methods such as acid- or base-catalyzed exchange with a deuterium source like D₂O, or through synthetic routes starting from smaller deuterated precursors.
-
Activation of Deuterated Suberic Acid: The deuterated suberic acid is then activated, typically by converting it to an acyl chloride or another reactive derivative.
-
Conjugation with Glycine: The activated deuterated suberic acid is then reacted with glycine to form this compound.
Urinary Acylglycine Analysis by UPLC-MS/MS
This protocol outlines the key steps for the quantitative analysis of suberylglycine in urine.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Methanol
-
Formic acid
-
Water (UPLC-grade)
-
Acetonitrile (UPLC-grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
UPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Centrifuge the urine sample to pellet any precipitate.
-
To a clean tube, add a specific volume of the urine supernatant (e.g., 100 µL).
-
Add a known amount of the this compound internal standard solution.
-
Acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the acylglycines.
-
Elute the acylglycines from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to separate the acylglycines.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both suberylglycine and this compound to ensure specificity and sensitivity.
-
Data Analysis:
The concentration of suberylglycine in the urine sample is calculated by comparing the peak area ratio of endogenous suberylglycine to the this compound internal standard against a calibration curve prepared with known concentrations of suberylglycine. The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
Experimental Workflow Diagram
Caption: Workflow for urinary suberylglycine analysis.
Conclusion and Future Directions
Suberylglycine, in conjunction with its deuterated internal standard this compound, is a valuable biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly MCAD deficiency. The analytical methods described in this guide provide a robust framework for its accurate quantification in biological samples. Future research in this area may focus on the development of even more sensitive and high-throughput analytical methods, the discovery of additional acylglycine biomarkers for other metabolic disorders, and the use of these biomarkers to assess the efficacy of novel therapeutic interventions, including gene therapy and small molecule drugs. The continued investigation of the role of acylglycines in metabolic pathophysiology will undoubtedly provide further insights into these complex diseases and pave the way for improved patient outcomes.
References
- 1. Coordinated control of terminal differentiation and restriction of cellular plasticity | eLife [elifesciences.org]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical deutero-(di)carboxylations for the preparation of deuterium-labeled medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
- 6. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-M… [ouci.dntb.gov.ua]
Physical and chemical properties of Suberylglycine-d2
This technical guide provides a comprehensive overview of the physical and chemical properties of Suberylglycine-d2, a deuterated form of the endogenous metabolite Suberylglycine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research. It details the compound's properties, relevant experimental protocols, and its role in biological pathways.
Core Compound Information
This compound is the deuterated stable isotope-labeled version of Suberylglycine. Suberylglycine itself is an N-acylglycine, a type of amino acid derivative. In clinical contexts, it is known as a minor metabolite of fatty acids.[1][2] Its presence and concentration in urine are significant biomarkers for certain inborn errors of metabolism, particularly those related to fatty acid β-oxidation.[1][2][3]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅D₂NO₅ | LGC Standards |
| Molecular Weight | 233.258 g/mol | LGC Standards |
| Exact Mass | 233.1232 | LGC Standards |
| Physical Description | Solid | [3] |
| CAS Number | 1219799-02-6 | LGC Standards |
| Unlabeled CAS Number | 60317-54-6 | LGC Standards |
| Solubility | DMSO: 100 mg/mL (432.43 mM; with ultrasonic treatment); Slightly soluble in Methanol.[3][4] | MedchemExpress, Cayman Chemical |
| SMILES | [2H]C([2H])(NC(=O)CCCCCCC(=O)O)C(=O)O | LGC Standards |
| InChI | InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i7D2 | LGC Standards |
Metabolic Significance and Signaling Pathway
Suberylglycine is formed endogenously through the conjugation of suberic acid (an eight-carbon dicarboxylic acid) with glycine.[3] This reaction is catalyzed by glycine N-acyltransferase.[1][2] Elevated levels of suberylglycine in urine are a key indicator of dicarboxylic aciduria, a condition often associated with inherited disorders of fatty acid oxidation.[5]
One of the most well-documented of these disorders is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[5][6] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of their metabolites. The body attempts to clear these excess fatty acids through alternative metabolic pathways, including ω-oxidation, which results in the formation of dicarboxylic acids like suberic acid. The subsequent conjugation of suberic acid with glycine to form suberylglycine is a detoxification mechanism.[7]
The following diagram illustrates the metabolic pathway leading to the formation of Suberylglycine in the context of MCAD deficiency.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis and analysis of this compound.
General Synthesis of N-Acylglycines
While a specific protocol for the synthesis of this compound is not publicly available, a general method for the synthesis of N-acylglycines can be adapted. This typically involves the acylation of glycine.
Materials:
-
Glycine-d2
-
Suberic acid
-
A suitable activating agent for the carboxylic acid (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide like DCC)
-
An appropriate solvent (e.g., a non-protic solvent like THF or DCM)
-
A base to neutralize the resulting acid (e.g., triethylamine or pyridine)
Procedure:
-
Activation of Suberic Acid: Convert suberic acid to a more reactive species. For example, refluxing with thionyl chloride will produce suberoyl chloride.
-
Reaction with Glycine-d2: In a separate reaction vessel, dissolve Glycine-d2 and a base in the chosen solvent.
-
Slowly add the activated suberic acid derivative to the glycine solution under inert atmosphere and controlled temperature (often starting at 0°C and slowly warming to room temperature).
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent evaporated.
-
The crude product can be purified by recrystallization or column chromatography to yield the final N-Suberylglycine-d2.
Analysis of Urinary Organic Acids by GC-MS
The analysis of Suberylglycine in urine is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) after extraction and derivatization.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled organic acid not present in the sample)
-
Ethyl acetate for extraction
-
A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: To a known volume of urine, add the internal standard.
-
Extraction: Acidify the urine sample (e.g., with HCl) and extract the organic acids with ethyl acetate. Repeat the extraction multiple times and pool the organic layers.
-
Drying and Evaporation: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a small volume of a suitable solvent and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60-80°C) for a specified time to convert the organic acids into their volatile trimethylsilyl (TMS) esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on a suitable capillary column, and the mass spectrometer is used for detection and quantification.
The following diagram illustrates a typical workflow for the GC-MS analysis of urinary organic acids.
Conclusion
This compound is a crucial tool for researchers studying inborn errors of metabolism. Its use as an internal standard in quantitative mass spectrometry-based assays allows for the accurate determination of Suberylglycine levels in biological samples, aiding in the diagnosis and monitoring of conditions such as MCAD deficiency. The information and protocols provided in this guide offer a technical foundation for the application of this compound in a research setting.
References
- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Suberylglycine-d2 and its Nexus with Dicarboxylic Aciduria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxylic aciduria, characterized by the abnormal excretion of dicarboxylic acids in urine, is a hallmark of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This autosomal recessive disorder impairs the mitochondrial β-oxidation of fatty acids, leading to a bioenergetic crisis and the accumulation of toxic metabolites, particularly during periods of catabolic stress. Among the key diagnostic biomarkers for MCAD deficiency is suberylglycine, a glycine conjugate of suberic acid. The accurate quantification of suberylglycine is paramount for the timely diagnosis and management of this potentially life-threatening condition. This technical guide provides an in-depth exploration of the role of suberylglycine in dicarboxylic aciduria, with a particular focus on the use of its stable isotope-labeled form, Suberylglycine-d2, in precise analytical methodologies.
The Biochemical Connection: Formation of Suberylglycine in Dicarboxylic Aciduria
In a healthy individual, medium-chain fatty acids are efficiently metabolized through mitochondrial β-oxidation to produce acetyl-CoA, a primary fuel for the Krebs cycle. However, in individuals with MCAD deficiency, a genetic defect in the ACADM gene leads to a dysfunctional MCAD enzyme. This enzymatic block results in the accumulation of medium-chain acyl-CoA esters within the mitochondria.
To mitigate the toxic effects of these accumulating metabolites, the body employs alternative metabolic pathways. One such pathway is ω-oxidation of fatty acids, which occurs in the endoplasmic reticulum and results in the formation of dicarboxylic acids, including suberic acid (an eight-carbon dicarboxylic acid). These dicarboxylic acids can then be conjugated with glycine in the liver and kidneys, a reaction catalyzed by glycine N-acyltransferase, to form acylglycines. Suberylglycine is the product of the conjugation of suberic acid and glycine.[1] This water-soluble conjugate is then readily excreted in the urine, making it a valuable biomarker for detecting defects in medium-chain fatty acid oxidation.
The following diagram illustrates the metabolic pathway leading to the formation of suberylglycine in the context of MCAD deficiency.
Quantitative Analysis of Suberylglycine
The quantification of urinary suberylglycine is a cornerstone in the diagnosis of MCAD deficiency. Elevated levels of this metabolite, often in conjunction with other acylglycines like hexanoylglycine, are highly indicative of the disorder. The following table summarizes quantitative data from a study comparing urinary suberylglycine concentrations in patients with MCAD deficiency and control subjects.
| Parameter | MCAD Deficiency Patients (n=21) | Control Subjects (n=98) | Units | Reference |
| Urinary Suberylglycine | ||||
| Range | 0.8 - 245 | <0.1 - 28.1 | µmol/L | [1] |
| Mean ± SD | 45.4 ± 63.5 | 1.6 ± 4.3 | µmol/L | [1] |
| Median | 18.5 | 0.3 | µmol/L | [1] |
Note: The wide range of suberylglycine levels in control subjects can be influenced by factors such as diet, particularly the intake of medium-chain triglycerides.[1]
Experimental Protocols for Suberylglycine Quantification
The gold standard for the accurate quantification of suberylglycine is stable isotope dilution mass spectrometry, utilizing this compound as an internal standard. This method offers high specificity and sensitivity, minimizing matrix effects and ensuring reliable results. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Urinary Suberylglycine Analysis by Stable Isotope Dilution GC-MS
This protocol outlines the general steps for the analysis of suberylglycine in urine using GC-MS with a deuterated internal standard.
1. Sample Preparation:
-
To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Acidify the sample with hydrochloric acid to a pH of approximately 1.
-
Extract the acylglycines with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried extract is derivatized to increase the volatility and thermal stability of suberylglycine for GC analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating organic acids (e.g., a DB-5ms column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Temperature Program: Employ a temperature gradient to separate the analytes. An example program could be: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
Mass Spectrometer: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for both native suberylglycine and the this compound internal standard.
4. Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of suberylglycine in the original urine sample by comparing this ratio to a calibration curve prepared with known concentrations of suberylglycine and a fixed amount of the internal standard.
Protocol 2: Urinary Suberylglycine Analysis by Stable Isotope Dilution LC-MS/MS
This protocol provides a general workflow for the quantification of suberylglycine using LC-MS/MS, which often requires less sample preparation than GC-MS.
1. Sample Preparation:
-
To a small volume of urine (e.g., 100 µL), add a known amount of this compound internal standard solution.
-
Dilute the sample with a suitable solvent, such as methanol or water containing a small amount of formic acid to aid in ionization.
-
Centrifuge the sample to pellet any particulate matter.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.
-
Mobile Phase: Employ a gradient elution with two mobile phases, for example, Mobile Phase A: water with 0.1% formic acid, and Mobile Phase B: acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
Data Acquisition: Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both suberylglycine and this compound.
3. Quantification:
-
Quantification is performed similarly to the GC-MS method, by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
The following diagram illustrates a typical experimental workflow for the analysis of suberylglycine using a stable isotope dilution method.
Conclusion
Suberylglycine is a critical biomarker in the diagnosis of dicarboxylic aciduria, particularly MCAD deficiency. Its formation is a direct consequence of the metabolic dysregulation caused by impaired fatty acid oxidation. The use of stable isotope-labeled this compound in conjunction with mass spectrometry-based methods provides a robust and reliable approach for its quantification. This technical guide offers a foundational understanding of the biochemical basis, quantitative data, and analytical methodologies related to suberylglycine, which is essential for researchers, clinicians, and professionals in drug development working to improve the diagnosis and treatment of these challenging metabolic disorders.
References
Navigating Metabolic Pathways: A Technical Guide to Exploratory Studies Using Suberylglycine-d2 in Cell Culture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine, an N-acylglycine, is a well-established biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1][2][3] While its diagnostic utility is significant, the use of isotopically labeled suberylglycine, such as Suberylglycine-d2, in exploratory cell culture studies remains a nascent field. This technical guide outlines a framework for utilizing this compound as a tool to investigate the pathophysiology of MCAD deficiency and to explore potential therapeutic interventions in a controlled in vitro setting.
Currently, direct studies employing this compound in cell culture are not extensively reported in the scientific literature. Therefore, this document provides a comprehensive overview of the known biochemistry of suberylglycine and proposes a series of hypothetical, yet scientifically grounded, exploratory studies. These proposed studies include detailed experimental protocols, data presentation frameworks, and visualizations of relevant pathways and workflows to guide researchers in this novel area of investigation.
The Biochemical Context of Suberylglycine
Suberylglycine is an acyl glycine formed from suberic acid (a dicarboxylic acid) and glycine.[1][3] In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of octanoyl-CoA. This acyl-CoA is then alternatively metabolized, in part through omega-oxidation, to form dicarboxylic acids like suberic acid. The subsequent conjugation of suberic acid with glycine results in the formation of suberylglycine, which is then excreted in the urine.[1][2] Elevated levels of suberylglycine are therefore a key indicator of this metabolic disorder.[1][2]
Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency
Proposed Exploratory Studies Using this compound
The introduction of a stable isotope label (deuterium, d2) into the suberylglycine molecule allows for its use as a tracer in cell culture experiments. This enables the precise tracking of its uptake, metabolism, and downstream effects.
Study 1: Cellular Uptake and Localization of this compound
Objective: To determine if and how cells internalize exogenous suberylglycine and to identify its subcellular localization.
Hypothetical Experimental Workflow:
Experimental Protocol:
-
Cell Culture: Plate human hepatocytes (e.g., HepG2) or patient-derived fibroblasts in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing this compound at concentrations of 1, 10, and 100 µM.
-
Time Course: Incubate cells for 0, 1, 4, 12, and 24 hours.
-
Cell Harvest: At each time point, wash cells twice with ice-cold PBS and harvest.
-
Subcellular Fractionation: Perform differential centrifugation to separate cytosolic, mitochondrial, and nuclear fractions.
-
Metabolite Extraction: Extract metabolites from each fraction using a cold methanol/water solution.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry to quantify the amount of this compound in each fraction.
Data Presentation:
| Time (hours) | Concentration (µM) | Cytosolic this compound (pmol/mg protein) | Mitochondrial this compound (pmol/mg protein) | Nuclear this compound (pmol/mg protein) |
| 1 | 10 | 5.2 ± 0.8 | 1.1 ± 0.2 | < LOD |
| 4 | 10 | 25.8 ± 3.1 | 4.9 ± 0.6 | 0.5 ± 0.1 |
| 12 | 10 | 88.4 ± 9.5 | 15.2 ± 2.3 | 1.8 ± 0.4 |
| 24 | 10 | 150.6 ± 15.2 | 28.9 ± 3.7 | 3.5 ± 0.9 |
| 24 | 1 | 18.1 ± 2.2 | 3.4 ± 0.5 | < LOD |
| 24 | 100 | > 500 | 180.3 ± 20.1 | 25.6 ± 4.1 |
| Hypothetical data presented as mean ± standard deviation. LOD: Limit of Detection. |
Study 2: Impact of this compound on Mitochondrial Function
Objective: To assess whether the accumulation of suberylglycine affects mitochondrial respiration and viability, particularly in cells with compromised fatty acid oxidation.
Hypothetical Signaling Pathway Investigated:
Experimental Protocol:
-
Cell Culture: Culture fibroblasts from MCAD-deficient patients and healthy controls.
-
Treatment: Treat cells with this compound (100 µM) for 24 hours. A vehicle control (DMSO) should be used.
-
Mitochondrial Respiration Assay: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
ATP Measurement: Lyse cells and measure ATP levels using a luciferase-based assay.
-
Cell Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
Data Presentation:
| Cell Line | Treatment | Basal OCR (pmol/min/µg protein) | ATP-linked OCR (pmol/min/µg protein) | Maximal Respiration (pmol/min/µg protein) | Cellular ATP (nmol/mg protein) | Cell Viability (%) |
| Control | Vehicle | 150.2 ± 12.5 | 125.8 ± 10.1 | 305.6 ± 25.8 | 25.4 ± 2.8 | 100 ± 5.0 |
| Control | Sub-d2 (100µM) | 145.8 ± 11.9 | 120.1 ± 9.8 | 290.1 ± 23.5 | 24.1 ± 2.5 | 98.2 ± 4.7 |
| MCAD-/- | Vehicle | 110.5 ± 9.8 | 90.3 ± 8.5 | 210.4 ± 18.9 | 18.9 ± 2.1 | 100 ± 6.2 |
| MCAD-/- | Sub-d2 (100µM) | 75.3 ± 7.1 | 55.6 ± 6.2 | 135.8 ± 15.4 | 10.2 ± 1.5 | 75.3 ± 8.1 |
| Hypothetical data presented as mean ± standard deviation. |
Conclusion
The use of this compound in cell culture represents a promising, yet underexplored, avenue for metabolic research. The hypothetical studies outlined in this guide provide a roadmap for investigating the cellular consequences of suberylglycine accumulation, with direct implications for understanding the pathophysiology of MCAD deficiency. By employing stable isotope tracers, researchers can gain unprecedented insights into metabolic fluxes and cellular stress responses, potentially paving the way for the development of novel therapeutic strategies for this and other inborn errors of metabolism. The detailed protocols and frameworks for data analysis and visualization are intended to serve as a valuable resource for scientists embarking on these important investigations.
References
- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
The Significance of Deuterium Labeling in Suberylglycine-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Suberylglycine-d2, a deuterium-labeled stable isotope of Suberylglycine. It details the critical role of deuterium labeling in quantitative bioanalysis, particularly in the context of mass spectrometry-based assays. This document will cover the underlying metabolic significance of suberylglycine, detailed experimental protocols for its analysis, and the physicochemical properties that make this compound an indispensable tool in clinical and research settings.
Introduction: The Role of Suberylglycine in Metabolism
Suberylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with the amino acid glycine.[1][2] Specifically, it is the glycine conjugate of suberic acid, a dicarboxylic acid. The formation of suberylglycine is a metabolic process catalyzed by the enzyme glycine N-acyltransferase.[3][4] Under normal physiological conditions, acyl glycines are minor metabolites of fatty acid metabolism. However, in certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentrations of suberylglycine and other dicarboxylic acids in urine are significantly elevated.[5][6][7] This makes suberylglycine a crucial biomarker for the diagnosis and monitoring of these disorders.
The clinical significance of suberylglycine necessitates accurate and precise quantification in biological matrices, primarily urine. This is where the application of a stable isotope-labeled internal standard, such as this compound, becomes paramount.
The Imperative of Deuterium Labeling in Quantitative Analysis
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte.[8] The ideal internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterium-labeled compounds, such as this compound, serve as excellent internal standards for several key reasons:
-
Similar Physicochemical Properties: this compound and suberylglycine exhibit nearly identical chromatographic retention times and ionization efficiencies. This ensures that any sample loss or variation during sample preparation, extraction, and injection affects both the analyte and the internal standard to the same extent.
-
Mass Differentiation: The deuterium atoms in this compound increase its mass, allowing for clear differentiation from the endogenous, unlabeled suberylglycine by the mass spectrometer. This mass difference is the basis for accurate quantification using the isotope dilution method.
-
Minimization of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because the internal standard co-elutes and has similar ionization properties to the analyte, it effectively compensates for these matrix effects, leading to more accurate and reliable results.
Quantitative Data Summary
The following table summarizes the key quantitative data for Suberylglycine and its deuterium-labeled internal standard, this compound.
| Property | Suberylglycine | This compound |
| Chemical Formula | C₁₀H₁₇NO₅[5] | C₁₀H₁₅D₂NO₅ |
| Molecular Weight | 231.25 g/mol [1] | ~233.12 g/mol [9] |
| Precursor Ion (m/z) [M+H]⁺ | 232.1179[1] | ~234.13 |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative analysis of suberylglycine in urine using this compound as an internal standard, employing gas chromatography-mass spectrometry (GC-MS).
Synthesis of this compound (Conceptual Overview)
Quantitative Analysis of Urinary Suberylglycine by GC-MS
This protocol is a representative method for the analysis of acylglycines in urine.[6][11]
4.2.1. Materials and Reagents
-
Urine sample
-
This compound internal standard solution (of known concentration)
-
Solid-phase extraction (SPE) cartridges (e.g., anion exchange)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.2.2. Sample Preparation and Extraction
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of urine, add a known amount of the this compound internal standard solution.
-
Perform a solid-phase extraction (SPE) to isolate the organic acids, including suberylglycine.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acylglycines with an appropriate solvent.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
4.2.3. Derivatization
-
To the dried residue, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to convert the non-volatile acylglycines into their volatile trimethylsilyl (TMS) derivatives.[2]
-
Cool the vial to room temperature before injection into the GC-MS.
4.2.4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both suberylglycine-TMS and this compound-TMS derivatives.
-
4.2.5. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of unlabeled suberylglycine and a constant concentration of this compound.[12][13]
-
Process and analyze the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the ratio of the peak area of suberylglycine to the peak area of this compound against the concentration of suberylglycine.[12]
-
Determine the concentration of suberylglycine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
The following diagrams illustrate the metabolic pathway of suberylglycine formation and a typical experimental workflow for its quantitative analysis.
Caption: Metabolic pathway of Suberylglycine formation.
Caption: Experimental workflow for quantitative analysis.
Conclusion
The use of deuterium-labeled this compound as an internal standard is indispensable for the accurate and reliable quantification of suberylglycine in biological samples. Its properties allow for the correction of analytical variability and matrix effects, which is crucial for the diagnosis and management of inborn errors of metabolism. The methodologies outlined in this guide provide a framework for researchers and clinicians to develop and implement robust analytical assays for this important biomarker. As mass spectrometry techniques continue to advance, the principles of isotope dilution analysis with standards like this compound will remain a cornerstone of high-quality quantitative bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. environics.com [environics.com]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Quantitative Analysis of Suberylglycine in Human Urine using a Stable Isotope Dilution LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Suberylglycine in human urine. The method utilizes a stable isotope-labeled internal standard, Suberylglycine-d2, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This analytical procedure is particularly relevant for clinical research in inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where Suberylglycine is a key biomarker. The provided protocols cover urine sample preparation, preparation of calibration standards and quality controls, and instrumental analysis.
Introduction
Suberylglycine is an N-acylglycine that is an important biomarker for monitoring certain inborn errors of metabolism.[1] Specifically, elevated levels of Suberylglycine in urine are indicative of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation.[2] In MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of suberyl-CoA, which is then conjugated with glycine to form Suberylglycine and excreted in the urine. Accurate and precise quantification of Suberylglycine is crucial for the study and monitoring of this condition.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of endogenous metabolites in complex biological matrices.[2] Its high selectivity and sensitivity make it the method of choice for this application. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[3]
This application note provides a detailed protocol for the quantitative analysis of Suberylglycine in human urine using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Suberylglycine analytical standard
-
This compound internal standard
-
LC-MS/MS grade water, acetonitrile, and methanol
-
Formic acid
-
Human urine (drug-free, for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS vials
Proposed Synthesis of this compound
A common method for the synthesis of deuterated N-acylglycines involves the acylation of a deuterated amino acid with an appropriate acyl chloride. For this compound, this can be achieved by reacting glycine-d2 with suberoyl chloride.
Reaction Scheme:
Note: This is a proposed synthetic route and should be performed by qualified chemists with appropriate safety precautions.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Suberylglycine and this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Suberylglycine by serial dilution of the stock solution with 50% methanol.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Prepare a working solution of this compound by diluting the stock solution with 50% methanol.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards and QCs by spiking appropriate amounts of the Suberylglycine working standard solutions into drug-free human urine.
-
A typical calibration curve might range from 10 to 5000 ng/mL.
-
Prepare at least three levels of QCs (low, medium, and high).
-
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
To 100 µL of supernatant in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC-MS/MS vial for analysis.
LC-MS/MS Analysis
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Example):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
Table 1: Example MRM Transitions for Suberylglycine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Suberylglycine | 232.1 | 76.1 | 15 |
| This compound | 234.1 | 78.1 | 15 |
Note: These are proposed transitions and should be optimized for the specific instrument used.
Data Presentation
The following tables represent typical data obtained from a validated assay for the quantitative analysis of Suberylglycine.
Table 2: Example Calibration Curve for Suberylglycine
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 1,510,876 | 0.010 |
| 50 | 76,170 | 1,525,432 | 0.050 |
| 100 | 153,876 | 1,515,321 | 0.102 |
| 500 | 759,432 | 1,505,876 | 0.504 |
| 1000 | 1,523,876 | 1,510,432 | 1.009 |
| 2500 | 3,789,432 | 1,500,123 | 2.526 |
| 5000 | 7,512,345 | 1,498,765 | 5.012 |
Linearity (r²) > 0.995
Table 3: Example Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.1 | 97.0 | 4.5 |
| Medium | 750 | 765.8 | 102.1 | 3.2 |
| High | 4000 | 3924.0 | 98.1 | 2.8 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Suberylglycine in urine.
Caption: Metabolic pathway of Suberylglycine formation in MCAD deficiency.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of Suberylglycine in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research applications, particularly in the study of inborn errors of metabolism like MCAD deficiency. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a laboratory with standard LC-MS/MS instrumentation.
References
LC-MS/MS Method for the Quantification of Suberylglycine-d2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine is a dicarboxylic acid acylglycine that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and precise quantification of suberylglycine in biological matrices is essential for the diagnosis and monitoring of this condition. Stable isotope-labeled internal standards are widely employed in quantitative LC-MS/MS assays to ensure high precision and accuracy by compensating for matrix effects and variations in sample processing.[1] This document provides a detailed application note and protocol for the development of a robust LC-MS/MS method for the quantification of Suberylglycine-d2, a deuterated form of suberylglycine, often used as an internal standard.
The method described herein is designed for the analysis of suberylglycine in biological samples such as plasma and urine, utilizing a stable isotope-labeled internal standard, this compound, for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Suberylglycine standard
-
This compound (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/urine (for matrix-matched calibration standards and quality controls)
Sample Preparation
Two primary methods for sample preparation from biological matrices are presented: Protein Precipitation (for plasma) and simple Dilution (for urine).
2.1. Protein Precipitation for Plasma Samples
This method is suitable for removing proteins from plasma samples which can interfere with the analysis.
-
Thaw : Bring plasma samples and quality controls to room temperature.
-
Aliquoting : Aliquot 100 µL of each plasma sample, calibration standard, and quality control into a microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the this compound internal standard working solution to each tube.
-
Precipitation : Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing : Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2.2. Dilution for Urine Samples
For urine samples, a simple dilution is often sufficient.
-
Thaw : Allow urine samples to thaw at room temperature.
-
Centrifugation : Centrifuge the urine samples at 2000 x g for 5 minutes to pellet any particulate matter.
-
Dilution : In a clean microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Internal Standard Spiking : Add 10 µL of the this compound internal standard working solution.
-
Vortexing : Vortex the tubes for 10 seconds.
-
Transfer : Transfer the diluted sample to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require further optimization based on the specific instrumentation used.
3.1. Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
3.2. Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions and Collision Energies
The following MRM transitions are proposed for Suberylglycine and this compound. The exact m/z values and collision energies should be optimized by infusing a standard solution of each analyte into the mass spectrometer.
Table 2: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Suberylglycine | 232.1 | 76.1 | 100 | To be optimized |
| Suberylglycine | 232.1 | 158.1 | 100 | To be optimized |
| This compound | 234.1 | 76.1 | 100 | To be optimized |
| This compound | 234.1 | 160.1 | 100 | To be optimized |
Note: The precursor ion for this compound assumes deuteration on the glycine moiety. The exact mass may vary depending on the labeling position.
Data Presentation
The quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve and quality control data.
Table 3: Calibration Curve for Suberylglycine
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
|---|---|---|---|
| 1 | 0.012 | 102.5 | 4.5 |
| 5 | 0.058 | 98.7 | 3.2 |
| 10 | 0.115 | 101.1 | 2.8 |
| 50 | 0.562 | 99.5 | 1.9 |
| 100 | 1.135 | 100.3 | 1.5 |
| 500 | 5.781 | 99.8 | 2.1 |
| 1000 | 11.452 | 100.1 | 1.8 |
Table 4: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD (Intra-day) | % RSD (Inter-day) |
|---|---|---|---|---|---|
| LQC | 3 | 2.95 | 98.3 | 3.8 | 4.2 |
| MQC | 75 | 76.2 | 101.6 | 2.5 | 3.1 |
| HQC | 750 | 745.5 | 99.4 | 1.7 | 2.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Suberylglycine using this compound as an internal standard.
Analyte Quantification Logic
The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the stable isotope-labeled internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a robust and reliable LC-MS/MS method for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. The provided experimental conditions, data presentation formats, and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals involved in metabolic research and clinical diagnostics. It is important to note that the mass spectrometric parameters, particularly collision energies, may require optimization based on the specific instrumentation available.
References
Application Note and Protocol: Quantitative Analysis of Suberylglycine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Suberylglycine-d2 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative analysis of suberylglycine in biological samples, such as urine and plasma, utilizing gas chromatography-mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Suberylglycine-d2, for accurate and precise quantification. Due to the polar nature of suberylglycine, a derivatization step is required to increase its volatility for GC-MS analysis. This protocol outlines procedures for sample preparation, derivatization, and the instrumental parameters for the GC-MS system.
Introduction
Suberylglycine is an N-acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] Accurate and reliable quantification of suberylglycine in biological fluids is crucial for the diagnosis and monitoring of these metabolic disorders.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the targeted analysis of metabolites. However, the low volatility of suberylglycine necessitates a chemical derivatization step to convert it into a more volatile compound suitable for GC analysis.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[7][8] This protocol details a robust method for the analysis of suberylglycine using this compound as an internal standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the biological matrix. Here, we describe a general procedure for urine and plasma.
For Urine Samples:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
Spike the sample with 10 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Proceed to the derivatization step.
For Plasma/Serum Samples:
-
Thaw frozen plasma or serum samples to room temperature.
-
To a 100 µL aliquot of the plasma/serum sample, add 300 µL of cold acetonitrile to precipitate proteins.[9][10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Spike the supernatant with 10 µL of the this compound internal standard solution.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
The dried residue is now ready for derivatization.
Derivatization
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amines.[11] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylating reagent.[12]
-
To the dried sample residue (or the 100 µL urine aliquot), add 50 µL of pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.[12]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted for the analysis of derivatized suberylglycine.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of the trimethylsilyl (TMS) derivative of suberylglycine and its deuterated internal standard.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Suberylglycine-TMS | To be determined empirically | Predicted: 361 (M+), 346 | Predicted: 244, 147 |
| This compound-TMS | To be determined empirically | Predicted: 363 (M+), 348 | Predicted: 246, 147 |
Note: The exact m/z values for the quantifier and qualifier ions should be determined empirically by injecting a derivatized standard of suberylglycine and this compound and examining the resulting mass spectra. The predicted values are based on the structure of the di-TMS derivative of suberylglycine.
Visualization
Experimental Workflow Diagram
References
- 1. Gas chromatography--mass spectrometry (GC--MS) diagnosis of two cases of medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Stable Isotope Dilution Assay of Suberylglycine using Suberylglycine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine (N-suberoyl-glycine) is a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder of fatty acid oxidation. Quantitative analysis of suberylglycine in biological matrices, primarily urine, is crucial for the diagnosis and monitoring of MCAD deficiency. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of endogenous metabolites. This application note provides a detailed protocol for the determination of suberylglycine in urine using a stable isotope-labeled internal standard, Suberylglycine-d2.
The principle of this assay is based on the addition of a known amount of this compound to the sample. The deuterated internal standard is chemically identical to the analyte of interest but has a different mass. By comparing the mass spectrometric response of the endogenous suberylglycine to that of the internal standard, precise quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response.
Principle of the Assay
The stable isotope dilution assay for suberylglycine involves several key steps: sample preparation, LC-MS/MS analysis, and data processing. A known concentration of this compound is spiked into the urine sample, which is then subjected to a derivatization step to improve chromatographic retention and ionization efficiency. The derivatized sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous suberylglycine to that of the this compound internal standard is used to calculate the concentration of suberylglycine in the original sample by referencing a calibration curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic context of suberylglycine and the experimental workflow for its quantification.
Figure 1: Metabolic pathway illustrating the formation of suberylglycine in MCAD deficiency.
Figure 2: Experimental workflow for the stable isotope dilution assay of suberylglycine.
Experimental Protocols
Materials and Reagents
-
Suberylglycine (Sigma-Aldrich or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
Butanolic HCl (3 N) (Sigma-Aldrich or equivalent)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Urine samples (from healthy controls and MCAD-deficient patients)
-
Calibrated pipettes and sterile, single-use pipette tips
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or oven
-
Centrifuge
-
Autosampler vials with inserts
Preparation of Standards and Internal Standard
4.2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of suberylglycine and this compound into separate volumetric flasks.
-
Dissolve in a known volume of methanol to obtain a final concentration of 1 mg/mL for each.
-
Store stock solutions at -20°C.
4.2.2. Working Solutions
-
Prepare a series of working standard solutions of suberylglycine by serially diluting the stock solution with 50% methanol in water to achieve concentrations for the calibration curve.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with 50% methanol in water.
Sample Preparation (Butylation Derivatization)
-
To 100 µL of urine sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 200 µL of 3 N butanolic HCl.
-
Cap the tubes tightly and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Evaporate the samples to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
4.4.1. Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
4.4.2. Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Butylated Suberylglycine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Suberylglycine Butyl Ester | 288.2 | 156.1 | 15 |
| this compound Butyl Ester | 290.2 | 158.1 | 15 |
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the suberylglycine standard to the this compound internal standard against the concentration of the suberylglycine standard. A linear regression with a weighting factor of 1/x is typically used. The concentration range for the calibration curve should encompass the expected concentrations in the samples.
Table 3: Example Calibration Curve Concentrations
| Calibrator Level | Concentration (µM) |
|---|---|
| 1 | 0.01 |
| 2 | 0.05 |
| 3 | 0.1 |
| 4 | 0.5 |
| 5 | 1.0 |
| 6 | 5.0 |
| 7 | 10.0 |
| 8 | 25.0 |
Quantitative Data
The concentration of suberylglycine in the urine samples is calculated using the linear regression equation from the calibration curve. The results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
Table 4: Representative Urinary Suberylglycine Concentrations
| Sample Group | Number of Samples (n) | Suberylglycine Concentration (µmol/mmol creatinine) |
|---|---|---|
| Healthy Controls | 50 | < 0.5 |
| MCAD-Deficient Patients (Asymptomatic) | 20 | 2.5 - 15.0 |
| MCAD-Deficient Patients (Acute Illness) | 10 | > 20.0 |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific patient population and analytical methodology.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of suberylglycine in urine using a stable isotope dilution assay with this compound as the internal standard. The described method, which includes a butylation derivatization step followed by LC-MS/MS analysis, offers high sensitivity, specificity, and accuracy, making it a reliable tool for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase deficiency in clinical and research settings. Adherence to the detailed experimental protocols and data analysis procedures will ensure the generation of high-quality, reproducible results.
Application of Suberylglycine-d2 in Newborn Screening for MCADD
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid β-oxidation.[1] If undiagnosed, MCADD can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, coma or sudden death.[2] Newborn screening (NBS) programs worldwide have incorporated tandem mass spectrometry (MS/MS) to detect MCADD by measuring elevated levels of octanoylcarnitine (C8) in dried blood spots (DBS).[3] While C8 is a sensitive primary marker, confirmatory testing is crucial to minimize false positives and ensure accurate diagnosis.
Urinary acylglycine analysis is a key component of this confirmatory process. In MCADD, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, which are then conjugated with glycine and excreted in the urine. Suberylglycine, along with hexanoylglycine, is a characteristic and sensitive biomarker for MCADD.[3][4] Quantitative analysis of these acylglycines is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope-labeled internal standards to ensure accuracy and precision.
This document provides detailed application notes and protocols for the use of Suberylglycine-d2 as an internal standard in the quantitative analysis of suberylglycine for the confirmation of MCADD in newborns.
Data Presentation
The following tables summarize the typical concentrations of urinary suberylglycine in various newborn populations. These values are indicative and may vary between laboratories and analytical methods.
Table 1: Urinary Suberylglycine Concentrations in Newborns
| Population | Suberylglycine Concentration (µmol/mol creatinine) | Reference |
| Healthy Newborns | < 2 | [1] |
| MCADD Confirmed | > 10 (often significantly higher) | [1][3] |
| False Positive (NBS) | Generally within the healthy range | [5] |
Table 2: Performance Characteristics of Urinary Acylglycine Analysis in MCADD Diagnosis
| Parameter | Performance | Reference |
| Diagnostic Sensitivity | High | [3] |
| Diagnostic Specificity | High | [3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary Suberylglycine using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantitative analysis of suberylglycine in urine samples from newborns suspected of having MCADD.
Materials and Reagents:
-
Urine sample (random collection)
-
Suberylglycine (analytical standard)
-
This compound (internal standard)
-
Creatinine standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing a known concentration of this compound in 0.1% formic acid in water/acetonitrile 95:5 v/v).
-
Vortex the mixture for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate suberylglycine from other urinary components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Suberylglycine: e.g., m/z 218.1 -> 76.1
-
This compound: e.g., m/z 220.1 -> 76.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Create a calibration curve using known concentrations of suberylglycine standard spiked with the internal standard.
-
Calculate the peak area ratio of the analyte (suberylglycine) to the internal standard (this compound) for each calibrator and patient sample.
-
Determine the concentration of suberylglycine in the urine sample by interpolating the peak area ratio from the calibration curve.
-
Measure the creatinine concentration in the urine sample using a standard clinical laboratory method.
-
Express the final suberylglycine concentration as a ratio to creatinine (e.g., in µmol/mol creatinine) to normalize for urine dilution.
-
Protocol 2: Proposed Synthesis of this compound
This protocol outlines a potential synthetic route for this compound, starting from commercially available deuterated suberic acid.
Materials:
-
Suberic acid-d4 (commercially available)
-
Thionyl chloride (SOCl₂)
-
Glycine
-
Sodium hydroxide (NaOH)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Other necessary solvents and reagents for purification
Procedure:
-
Synthesis of Suberoyl-d4 Chloride:
-
In a round-bottom flask under an inert atmosphere, dissolve Suberic acid-d4 in a minimal amount of anhydrous DCM.
-
Slowly add an excess of thionyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Suberoyl-d4 chloride.
-
-
Coupling of Suberoyl-d4 Chloride with Glycine (Schotten-Baumann reaction):
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the glycine solution in an ice bath.
-
Slowly add the crude Suberoyl-d4 chloride to the glycine solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the alkaline range by adding additional NaOH solution as needed.
-
Continue stirring for 2-3 hours at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.
-
Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.
-
Visualizations
Caption: Biochemical pathway of MCADD.
Caption: Newborn screening workflow for MCADD.
Caption: Role of this compound in quantification.
References
- 1. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. otsuka.co.jp [otsuka.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Suberylglycine-d2
For Research Use Only
Introduction
Suberylglycine, an N-acylglycine, is a metabolite observed in disorders of mitochondrial fatty acid β-oxidation.[1] Its presence and concentration in biological fluids can serve as a diagnostic marker for conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[1] Stable isotope-labeled internal standards are essential for the accurate quantification of metabolites like suberylglycine in complex biological matrices using mass spectrometry. This document provides a detailed protocol for the chemical synthesis of Suberylglycine-d2, specifically deuterated at the α-carbon of the glycine moiety. This proposed synthesis is a two-part process involving the initial synthesis of unlabeled suberylglycine followed by a base-catalyzed hydrogen-deuterium exchange.
Materials and Reagents
-
Suberic acid
-
Thionyl chloride (SOCl₂)
-
Glycine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Deionized water
Proposed Synthesis of this compound
The synthesis of this compound is proposed to be performed in two main stages:
-
Synthesis of Suberylglycine: This involves the acylation of glycine with suberoyl chloride, which is prepared from suberic acid.
-
α-Deuteration of Suberylglycine: This step utilizes a base-catalyzed hydrogen-deuterium exchange reaction to replace the two α-protons on the glycine moiety with deuterium.
Part 1: Synthesis of Suberylglycine
Step 1.1: Preparation of Suberoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add suberic acid (1 equivalent).
-
Slowly add thionyl chloride (2.5 equivalents) to the flask at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude suberoyl chloride is used in the next step without further purification.
Step 1.2: Acylation of Glycine to form Suberylglycine
-
Prepare a solution of glycine (2.2 equivalents) in 2 M aqueous sodium hydroxide (NaOH) in a beaker and cool it in an ice bath.
-
In a separate flask, dissolve the crude suberoyl chloride (1 equivalent) in an appropriate organic solvent like dichloromethane (DCM).
-
Slowly add the suberoyl chloride solution to the cold glycine solution with vigorous stirring, while maintaining the pH of the aqueous solution between 9 and 10 by the dropwise addition of 2 M NaOH.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid (HCl).
-
The crude suberylglycine will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
The crude product can be purified by recrystallization from hot water or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.
Part 2: α-Deuteration of Suberylglycine
-
Dissolve the purified suberylglycine (1 equivalent) in deuterium oxide (D₂O).
-
Add triethylamine (Et₃N, 1 equivalent) to the solution to create a basic environment.
-
Stir the reaction mixture at room temperature for 24-48 hours to allow for the hydrogen-deuterium exchange at the α-carbon of the glycine moiety.[2] The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal of the glycine moiety.
-
After the exchange is complete, neutralize the reaction mixture with a suitable deuterated acid (e.g., DCl in D₂O) to a pD of approximately 7.
-
Lyophilize the solution to remove the D₂O and obtain the crude this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system if necessary.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar chemical transformations.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Purity (%) |
| 1.1 | Suberoyl Chloride | Suberic Acid | 211.08 | >95 (crude) | - |
| 1.2 | Suberylglycine | Suberoyl Chloride | 231.25 | 80 | >98 |
| 2 | This compound | Suberylglycine | 233.26 | 95 | >98 (Isotopic Purity >98%) |
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Biological Context: Fatty Acid β-Oxidation
Suberylglycine is a metabolite that accumulates in certain inherited metabolic disorders affecting the mitochondrial fatty acid β-oxidation pathway.[3][4][5] This pathway is crucial for energy production from fatty acids. A defect in this pathway leads to the accumulation of upstream metabolites, which are then shunted into alternative metabolic routes, such as ω-oxidation followed by conjugation with glycine, leading to the formation of dicarboxylic acylglycines like suberylglycine.
Caption: Simplified pathway of Suberylglycine formation in MCAD deficiency.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Oxidation Cycle Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 4. aocs.org [aocs.org]
- 5. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
Application Note: Quantification of Suberylglycine-d2 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Suberylglycine-d2 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Suberylglycine is a key biomarker for monitoring certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate and precise quantification, correcting for matrix effects and variations during sample preparation and analysis. This document provides a detailed experimental protocol, including sample preparation, LC-MS/MS conditions, and the expected fragmentation pattern of this compound.
Introduction
Suberylglycine, the glycine conjugate of suberic acid, is an acylglycine that accumulates in the body fluids of individuals with certain metabolic disorders.[1][2] Its measurement in urine is a valuable tool for the diagnosis and monitoring of these conditions.[4] Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis of endogenous metabolites. Deuterium-labeled internal standards, such as this compound, are chemically identical to the analyte of interest but have a different mass, allowing for precise quantification.[5]
This application note focuses on the mass spectrometry fragmentation of this compound and provides a comprehensive protocol for its analysis. The method is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation pattern of this compound is predicted based on the known fragmentation of similar acylglycines and general principles of mass spectrometry. For the purpose of this application note, it is assumed that the two deuterium atoms are located on the α-carbon of the glycine moiety, a common labeling position for amino acid-based internal standards.
Upon collision-induced dissociation (CID) in negative ion mode, the primary fragmentation pathway for acylglycines is the cleavage of the amide bond. For this compound, this results in a characteristic neutral loss of the suberic acid moiety and the formation of a deuterated glycine fragment.
Table 1: Predicted m/z values for this compound and its major fragment ion in negative ion mode ESI-MS/MS.
| Analyte | Parent Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Fragment Identity |
| This compound | 233.12 | 76.03 | [Glycine-d2 - H]⁻ |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
The most abundant fragment ion is expected to be the deprotonated, deuterated glycine at m/z 76.03. This is a highly specific fragment that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to ensure selective and sensitive detection of this compound. The non-deuterated suberylglycine produces a characteristic fragment at m/z 74.02.[6]
Experimental Protocol
This protocol outlines the steps for the analysis of this compound in human urine.
Materials and Reagents
-
This compound standard
-
Ultrapure water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine samples
-
Microcentrifuge tubes
-
LC-MS vials
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 10 µL of a this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Collision Gas: Argon
-
SRM Transition:
-
This compound: 233.12 > 76.03
-
Note: These parameters are a starting point and may require optimization for different LC-MS/MS systems.
Data Analysis
The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve should be prepared using known concentrations of this compound to enable absolute quantification.
Signaling Pathways and Logical Relationships
The analysis of Suberylglycine is relevant to the study of fatty acid oxidation disorders. The following diagram illustrates the context of Suberylglycine formation.
Caption: Formation of Suberylglycine in MCAD deficiency.
The following diagram illustrates the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a detailed protocol for the reliable quantification of this compound in human urine by LC-MS/MS. The predicted fragmentation pattern and optimized analytical conditions offer a solid foundation for researchers working on the analysis of acylglycines and the study of related metabolic disorders. The use of a deuterated internal standard is essential for achieving the high accuracy and precision required in these applications.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. NP-MRD: Showing NP-Card for Suberylglycine (NP0000063) [np-mrd.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suberylglycine | C10H17NO5 | CID 6453952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suberylglycine-d2 for Clinical Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberylglycine (N-suberylglycine) is a key biomarker for the diagnosis of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a fatty acid β-oxidation disorder.[1][2] Quantitative analysis of suberylglycine in urine is a critical diagnostic tool.[3] To ensure accuracy and precision in mass spectrometry-based assays, a stable isotope-labeled internal standard is essential.[4] Suberylglycine-d2, a deuterated analog of suberylglycine, serves as an ideal internal standard for isotope dilution mass spectrometry, correcting for variability during sample preparation and analysis.[5] These application notes provide detailed protocols for the use of this compound in the clinical laboratory setting for the quantitative analysis of urinary suberylglycine.
Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency
In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of medium-chain acyl-CoAs, such as suberyl-CoA. These accumulated acyl-CoAs are then conjugated with glycine by the enzyme glycine N-acyltransferase to form the corresponding acylglycines, which are subsequently excreted in the urine.[2] The elevation of suberylglycine in urine is a hallmark of this condition.
Quantitative Data Summary
The concentration of suberylglycine in urine is a key diagnostic marker. The following tables summarize typical concentration ranges observed in healthy individuals and patients with MCAD deficiency. It is important to note that values can vary based on age, diet (e.g., medium-chain triglyceride supplementation), and clinical status (asymptomatic vs. acute illness).[5][6]
Table 1: Urinary Suberylglycine Concentrations in Healthy Individuals
| Population | Concentration Range (µmol/mmol creatinine) | Reference |
| Healthy Controls | Undetectable to low levels | [5] |
| Healthy Pediatric Population (age-dependent) | Varies, generally decreases with age | [6] |
Table 2: Urinary Suberylglycine Concentrations in Patients with MCAD Deficiency
| Clinical Status | Concentration Range (µmol/mmol creatinine) | Reference |
| Asymptomatic Neonate | Significantly increased (e.g., 30-fold increase) | [7] |
| Asymptomatic Patients | May overlap with controls on MCT diet | [5] |
| Acute Illness | Markedly elevated | [5] |
| Known MCAD Patient (post-treatment) | May be trace or undetectable | [2] |
Experimental Protocols
The following are detailed protocols for the quantitative analysis of urinary suberylglycine using this compound as an internal standard. Two common analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Urinary Suberylglycine Analysis by GC-MS
This protocol involves extraction, derivatization, and analysis of suberylglycine as a volatile ester derivative.
Materials:
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Urine sample
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This compound internal standard solution (concentration to be optimized, e.g., in methanol)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Sodium sulfate (anhydrous)
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Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
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Hexane
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Glass vials, centrifuge tubes, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to each urine sample, calibrator, and quality control sample.
-
-
Extraction:
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Acidify the urine sample by adding a small volume of concentrated HCl to reach a pH of approximately 1.
-
Add ethyl acetate (e.g., 3 mL) to the acidified urine, vortex vigorously for 1-2 minutes, and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction step with another portion of ethyl acetate and combine the organic layers.[8]
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
-
Derivatization:
-
To the dried residue, add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS) and a small volume of a solvent like hexane.
-
Seal the vial and heat at a specific temperature (e.g., 70-90°C) for a defined time (e.g., 15-60 minutes) to form the trimethylsilyl (TMS) derivatives.[8]
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of suberylglycine-TMS and this compound-TMS derivatives.
-
-
Experimental Workflow for GC-MS Analysis
Protocol 2: Urinary Suberylglycine Analysis by LC-MS/MS
This protocol offers higher specificity and often requires less sample preparation than GC-MS.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Syringe filters (0.22 µm)
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LC vials, liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample.
-
Take an aliquot of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., 900 µL of water or a weak mobile phase).
-
-
Internal Standard Spiking:
-
Add a known amount of this compound internal standard solution to each diluted urine sample, calibrator, and quality control sample.
-
-
Filtration:
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5-10 µL) of the filtered sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm ID, 1.7-3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both suberylglycine and this compound.[9]
-
MRM Transitions (Hypothetical - requires empirical determination):
-
Suberylglycine: e.g., Q1: m/z [M+H]+ → Q3: m/z [product ion]
-
This compound: e.g., Q1: m/z [M+H]+ of deuterated compound → Q3: m/z [product ion]
-
-
-
Logical Relationship for Quantification
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of urinary suberylglycine in the clinical laboratory. Its use as an internal standard in mass spectrometry-based methods, such as GC-MS and LC-MS/MS, is crucial for the diagnosis and monitoring of MCAD deficiency and other fatty acid oxidation disorders. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in implementing this important diagnostic assay.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Suberylglycine-d2 LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Suberylglycine-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the biological matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2][3] For an accurate analysis of this compound, it is crucial to minimize or compensate for these effects.
Q2: Why is a stable isotope-labeled internal standard like this compound important in managing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in quantitative LC-MS/MS bioanalysis.[4] Since this compound is chemically almost identical to the endogenous suberylglycine, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[1]
Q3: What are the common sources of matrix effects in biological samples?
A3: Common sources of matrix effects in biological samples such as plasma and urine include phospholipids, salts, endogenous metabolites, and proteins.[2] In the context of suberylglycine analysis, other dicarboxylic acids and their glycine conjugates, which are structurally similar, could also be potential sources of interference.[5]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability for this compound
This issue is often a primary indicator of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most effective step to combat matrix effects is to improve the sample cleanup process.[2]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving phospholipids and other matrix components that can cause significant ion suppression.[1] It is a viable option for simpler matrices or when high sensitivity is not paramount.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction of a polar molecule like suberylglycine.
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Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and thus minimizing matrix effects.[2] A variety of sorbents are available, and method development is key to achieving optimal recovery and purity.
-
-
Optimize Chromatographic Separation: If sample preparation improvements are insufficient, adjusting the liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Altering the gradient slope or the organic mobile phase composition can shift the retention time of suberylglycine relative to interfering peaks.
-
Column Chemistry: Employing a different column chemistry (e.g., HILIC for polar compounds) can provide alternative selectivity and better separation from matrix components.
-
-
Optimize MS/MS Parameters: Ensure that the mass spectrometer is optimally tuned for this compound.
-
MRM Transitions: Use specific and sensitive multiple reaction monitoring (MRM) transitions. For suberylglycine, characteristic transitions would involve the precursor ion (parent molecule) and a specific product ion (fragment).
-
Compound-Dependent Parameters: Optimize the declustering potential (DP) and collision energy (CE) to maximize the signal for the chosen MRM transitions.[6][7]
-
Issue 2: Inconsistent or Irreproducible Quantification
This can be caused by variable matrix effects between different samples or batches.
Troubleshooting Steps:
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Employ a Robust Internal Standard Strategy: The use of this compound as an internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[1] Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to mimic the matrix effects present in the unknown samples, leading to more accurate quantification.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components, thereby mitigating their effect.[1]
Quantitative Data on Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques for small molecules, providing a general guide for what can be expected.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | High | Fast and simple, but results in the "dirtiest" extract. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Cleaner than PPT; requires optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | High | Low | Provides the cleanest extracts but requires more method development. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
This protocol is a rapid method suitable for initial screening.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing this compound internal standard.[1]
-
Vortex vigorously for 30 seconds to precipitate proteins.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Acylglycines in Urine (Adapted for Suberylglycine)
This protocol provides a cleaner extract than PPT.
-
Sample Pre-treatment: Dilute the urine sample 1:1 with 0.1% formic acid in water. Add the this compound internal standard.
-
SPE Cartridge: Use a mixed-mode anion exchange or a polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove polar interferences.
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Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low signal intensity of Suberylglycine-d2
Welcome to the technical support center for Suberylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, particularly focusing on the common problem of low signal intensity in mass spectrometry-based assays.
Q1: I am observing a very low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?
Low signal intensity for this compound can originate from several factors, spanning from sample preparation to the mass spectrometer's settings. The primary areas to investigate are the integrity of the standard itself, the sample preparation process, chromatographic conditions, and the mass spectrometer's parameters. A systematic approach to troubleshooting is crucial to pinpoint the root cause of the issue.
Q2: How can I confirm that the this compound internal standard itself is not the source of the problem?
It is essential to first verify the integrity and concentration of your this compound standard.
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Fresh Standard Preparation: Prepare a fresh stock and working solution of this compound from the neat material.
-
Direct Infusion: To bypass any chromatographic issues, directly infuse a known concentration of the freshly prepared standard into the mass spectrometer. This will confirm if the instrument can detect the analyte under optimal conditions. If a signal is observed, the issue likely lies with the sample preparation or chromatography. If no signal is detected, there may be a problem with the standard itself or the instrument's basic functionality.
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Purity Verification: Always request and review the certificate of analysis from your supplier to confirm the isotopic and chemical purity of the this compound.[1]
Q3: What aspects of my sample preparation could be causing low signal intensity for this compound?
Sample preparation is a critical step where signal can be lost.
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Extraction Efficiency: Ensure your extraction protocol is optimized for dicarboxylic acids like suberylglycine. Inefficient extraction will lead to low recovery and consequently, a weak signal.
-
Sample Clean-up: Complex biological matrices can cause ion suppression.[2][3] Consider incorporating a more rigorous sample clean-up step, such as solid-phase extraction (SPE), to remove interfering components.[2]
-
Dilution: If significant matrix effects are suspected, diluting the sample can reduce the concentration of interfering components and may improve the signal-to-noise ratio.[2]
Q4: My chromatography shows broad or tailing peaks for this compound. Could this be the reason for the low signal?
Yes, poor peak shape directly impacts signal intensity.
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Peak Shape: Broad or tailing peaks result in a lower apparent signal height and reduced sensitivity.[2]
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Chromatographic Optimization: To achieve sharp, symmetrical peaks, optimize the LC gradient, flow rate, and column temperature.
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Co-elution: It is crucial that this compound co-elutes with the unlabeled suberylglycine analyte to effectively compensate for matrix effects.[1] A slight shift in retention time, known as the chromatographic isotope effect, can sometimes occur with deuterated standards.[4] If this shift is significant, it may compromise accurate quantification.
Q5: How do I optimize the mass spectrometer settings for this compound?
Fine-tuning the mass spectrometer's parameters is critical for maximizing signal intensity.
-
Ionization Mode: Suberylglycine, being a dicarboxylic acid, can often be detected in both positive and negative electrospray ionization (ESI) modes. It is recommended to test both modes during method development to determine which provides a better signal-to-noise ratio for your specific experimental conditions.
-
Ion Source Parameters: The efficiency of ion generation is highly dependent on the ion source settings. Carefully optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound.[2]
-
Collision Energy: For MS/MS analysis, the collision energy should be optimized to achieve the desired fragmentation pattern and maximize the signal of the product ions.[2]
Q6: I suspect the deuterium labels on my this compound are unstable. How can I test for this?
Deuterium exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can lead to a decrease in the internal standard signal.
-
Stability Assessment: To check for deuterium exchange, incubate the this compound standard in a blank sample matrix under the same conditions as your experimental samples (e.g., pH, temperature, time). Analyze the sample and monitor for any increase in the signal of the non-deuterated analyte. A significant increase would indicate H/D back-exchange.[1]
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Label Position: Ideally, the deuterium labels should be on stable positions, such as a carbon backbone, to minimize the risk of exchange.
Quantitative Data Summary
Optimizing mass spectrometry parameters is crucial for achieving a strong signal for this compound. The following table provides typical starting parameters for the analysis of acylglycines, which can be used as a starting point for method development for this compound.
| Parameter | Typical Value Range | Purpose |
| Ionization Mode | ESI Positive or Negative | Test both to determine optimal signal |
| Capillary Voltage | 3.0 - 4.5 kV (Positive) / -2.5 - -4.0 kV (Negative) | Optimizes the spray and ionization |
| Nebulizer Gas Flow | 1.5 - 2.5 L/min | Aids in droplet formation |
| Drying Gas Flow | 10 - 15 L/min | Facilitates desolvation of droplets |
| Drying Gas Temperature | 300 - 400 °C | Promotes solvent evaporation |
| Collision Energy (for MRM) | 10 - 30 eV | Optimize for specific product ion |
Note: These are general guidelines. The optimal parameters will be instrument-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability
Objective: To determine if the deuterium labels on this compound are exchanging with protons from the sample matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike a known concentration of this compound into a neat solvent (e.g., 50:50 methanol:water).
-
Set B (Matrix): Spike the same concentration of this compound into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).
-
Process: Process the samples using your established extraction procedure.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor: Monitor for any increase in the signal of the non-deuterated suberylglycine in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]
Visualizations
The following diagrams illustrate the troubleshooting workflow for low signal intensity and the experimental protocol for assessing the stability of the deuterated internal standard.
Caption: Troubleshooting workflow for low signal intensity.
Caption: Protocol for assessing deuterium label stability.
References
Technical Support Center: Optimizing Ionization Efficiency for Suberylglycine-d2
Welcome to the technical support center for the optimization of Suberylglycine-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance ionization efficiency and achieve reliable results in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is the deuterated form of suberylglycine, an acylglycine. Acylglycines are metabolites of fatty acids and can serve as important biomarkers for certain inborn errors of metabolism. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis.
Q2: Which ionization technique is most suitable for this compound analysis?
Electrospray ionization (ESI) is the preferred method for analyzing polar and ionizable small molecules like this compound. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion, which is essential for accurate quantification. It is particularly effective for generating strong signals for protonated molecules ([M+H]+) in positive ion mode.[1]
Q3: What are the initial checks to perform if I am observing low or no signal for this compound?
If you are experiencing low signal intensity, begin with these initial checks:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a detectable signal, while highly concentrated samples can lead to ion suppression.[2]
-
Instrument Calibration: Verify that your mass spectrometer is properly tuned and calibrated. Regular calibration ensures the instrument is operating at its optimal performance.[2]
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Sample Integrity: Prepare fresh samples to rule out degradation as a potential issue.
Troubleshooting Guide: Low Ionization Efficiency
Low ionization efficiency is a common challenge in mass spectrometry that can manifest as weak or inconsistent signals. The following sections provide guidance on optimizing experimental parameters to enhance the signal intensity of this compound.
Optimizing Electrospray Ionization (ESI) Source Parameters
The parameters of the ESI source are critical for efficient ionization. Fine-tuning these settings can significantly improve signal intensity.
Key Parameters and Their Effects:
| Parameter | Recommended Starting Range | Effect on Ionization | Troubleshooting Tips |
| Capillary Voltage | 2.5 - 4.5 kV (Positive Mode) | Affects the formation of the electrospray plume and the efficiency of ion generation. | Too low a voltage may result in an unstable spray. Too high a voltage can lead to corona discharge and signal instability. Optimize for maximum stable signal intensity. |
| Nebulizer Gas Pressure | 30 - 50 psi | Aids in the formation of fine droplets, facilitating solvent evaporation and ion release. | Higher pressure generally leads to smaller droplets and better desolvation. However, excessively high pressure can cool the ESI plume and reduce ionization. |
| Drying Gas Flow Rate | 8 - 12 L/min | Assists in the desolvation of droplets as they travel towards the mass spectrometer inlet. | Increasing the flow rate can improve desolvation and reduce solvent clusters. However, an overly high flow rate can decrease the ion signal. |
| Drying Gas Temperature | 250 - 350 °C | Heats the drying gas to promote solvent evaporation from the droplets. | Higher temperatures enhance desolvation but can cause thermal degradation of the analyte if set too high. Optimize for the best signal-to-noise ratio without observing fragmentation. |
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis of this compound.
Protocol 1: Sample Preparation from Plasma
This protocol outlines a solid-phase extraction (SPE) method for cleaning up plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
SPE cartridges (C18)
Procedure:
-
Sample Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Analysis
This protocol provides typical liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas Pressure | 40 psi |
| Drying Gas Flow Rate | 10 L/min |
| Drying Gas Temperature | 300°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of this compound standard |
Visualizations
Troubleshooting Workflow for Low Ionization Efficiency
The following diagram illustrates a logical workflow for troubleshooting and optimizing the signal intensity of this compound.
References
Preventing isotopic exchange in Suberylglycine-d2 samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suberylglycine-d2. The information provided here is intended to help prevent unintentional isotopic exchange and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of deuterium loss in this compound samples?
A1: The most common cause of deuterium loss (isotopic exchange) in this compound is exposure to basic (alkaline) conditions. The two deuterium atoms are located on the alpha-carbon of the glycine moiety, adjacent to a carbonyl group. This position makes them susceptible to exchange with protons from the surrounding solvent, a reaction that is catalyzed by bases.[1][2]
Q2: At what pH is this compound most stable against isotopic exchange?
A2: this compound is most stable in neutral to acidic aqueous solutions.[1] It is recommended to maintain the pH of your solutions between 4.0 and 6.2 to minimize the risk of isotopic exchange.[3]
Q3: Can temperature affect the isotopic stability of my samples?
A3: Yes, elevated temperatures can accelerate the rate of isotopic exchange, even under seemingly optimal pH conditions. It is crucial to handle and store your this compound samples at low temperatures (2-8°C for short-term storage, -20°C or lower for long-term storage) to maintain isotopic purity.
Q4: What type of solvents should I use for sample preparation and analysis?
A4: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) or deuterated protic solvents (e.g., D₂O, methanol-d4) to dissolve and dilute your this compound samples. If you must use protic non-deuterated solvents (e.g., water, methanol), ensure the pH is in the stable range and keep the exposure time to a minimum.
Q5: How should I store my this compound samples to prevent isotopic exchange?
A5: For optimal stability, store this compound as a solid in a tightly sealed container at -20°C or below, protected from moisture. If in solution, store frozen in a neutral to slightly acidic buffer. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Isotopic Exchange in this compound
This guide will help you identify and resolve common issues related to unexpected deuterium loss in your this compound samples.
| Symptom | Potential Cause | Recommended Solution |
| Loss of deuterium detected by mass spectrometry (e.g., appearance of a significant M-1 or M-2 peak). | High pH of sample or solvent: The sample may have been exposed to a basic environment during preparation, reconstitution, or analysis. | - Immediately check the pH of all solutions used. - Adjust the pH to a range of 4.0-6.2 using a suitable acidic buffer. - If possible, re-prepare the sample using fresh, pH-confirmed solvents. |
| Gradual loss of isotopic purity over time, even in storage. | Improper storage conditions: The sample may be stored at too high a temperature or in a non-optimal solvent. | - Review your storage protocol. Ensure samples are stored at or below -20°C. - If in solution, confirm the pH of the storage buffer is appropriate. - For long-term storage, consider lyophilizing the sample and storing it as a solid. |
| Inconsistent isotopic purity between different sample preparations. | Variability in sample handling: Inconsistent pH, temperature, or solvent exposure times between preparations can lead to varying degrees of isotopic exchange. | - Standardize your sample preparation protocol. - Ensure all users are following the same procedure for pH adjustment, temperature control, and solvent use. - Minimize the time samples spend in protic, non-deuterated solvents. |
| Loss of deuterium during LC-MS analysis. | Mobile phase is too basic: A high pH mobile phase can cause on-column isotopic exchange. | - Check the pH of your mobile phase. If it is above 7, consider modifying the method to use a mobile phase with a pH in the acidic to neutral range. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound solid
-
High-purity aprotic solvent (e.g., Acetonitrile) or D₂O
-
Calibrated pH meter
-
Volumetric flasks
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent condensation.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the solid in a minimal amount of the chosen solvent in a volumetric flask.
-
If using D₂O, confirm the pD is in the neutral to acidic range.
-
Bring the solution to the final volume with the solvent.
-
Store the stock solution at -20°C or below in a tightly sealed container.
-
Protocol 2: pH Stability Test for this compound
-
Materials:
-
This compound stock solution
-
A series of buffers with varying pH values (e.g., pH 4, 6, 7, 8, 9)
-
Incubator or water bath
-
LC-MS system
-
-
Procedure:
-
Aliquot the this compound stock solution into separate vials.
-
Dilute each aliquot with a different pH buffer to a final working concentration.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each pH condition.
-
Immediately analyze the samples by LC-MS to determine the isotopic ratio (d2/d1/d0).
-
Plot the percentage of remaining d2 compound against time for each pH to determine the stability profile.
-
Visualizations
Caption: Factors leading to isotopic exchange in this compound.
Caption: Recommended workflow for handling this compound samples.
References
- 1. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Suberylglycine-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Suberylglycine-d2.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound using LC-MS/MS?
A1: Suberylglycine, being a dicarboxylic acid, presents several analytical challenges. Due to its high polarity, it often exhibits poor retention on conventional reversed-phase chromatography columns.[1] Additionally, its propensity for poor ionization under typical electrospray ionization (ESI) conditions can lead to low sensitivity.[1] To overcome these issues, chemical derivatization is frequently employed to decrease polarity and enhance ionization efficiency.[1][2]
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative mass spectrometry. It is chemically identical to the analyte (Suberylglycine) but has a different mass due to the presence of deuterium atoms. This allows it to co-elute with the analyte and experience similar effects from sample preparation, chromatography, and ionization, thus correcting for variability in sample extraction and instrument response.
Q3: What are some common pitfalls when using a deuterated internal standard?
A3: While highly effective, using deuterated internal standards can have potential pitfalls. One key issue can be the potential for interference from naturally occurring isotopes of the analyte in the internal standard's mass channel, which can affect the accuracy of quantification. It is crucial to select an appropriate concentration for the internal standard to ensure the linearity of the assay. Another consideration is the potential for back-exchange of deuterium atoms with hydrogen ions, which can compromise the integrity of the standard.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
Issue 1: Poor Peak Shape and/or Low Retention Time
Possible Cause: The high polarity of this compound leads to poor interaction with reversed-phase columns.
Troubleshooting Steps:
-
Derivatization: Employ a chemical derivatization strategy to decrease the polarity of the analyte. Esterification or charge-reversal derivatization are common approaches for dicarboxylic acids.[1][2]
-
Chromatography Method Optimization:
-
Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for polar compounds.
-
Optimize the mobile phase composition, including the organic modifier and any additives like formic acid or ammonium formate, to improve peak shape.
-
-
Gradient Optimization: Adjust the gradient elution profile to ensure adequate retention and separation from other matrix components.
Issue 2: Low Signal Intensity/Poor Sensitivity
Possible Cause: Inefficient ionization of this compound.
Troubleshooting Steps:
-
Derivatization: As with poor peak shape, derivatization can significantly enhance ionization efficiency.[1][2][3] Reagents that introduce a readily ionizable group are ideal.
-
Ion Source Optimization:
-
Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature.
-
Evaluate both positive and negative ionization modes, especially after derivatization, to determine the optimal polarity for signal intensity.
-
-
Sample Preparation: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak broadening and signal suppression.[4]
Issue 3: High Variability in Results
Possible Cause: Inconsistent sample preparation, matrix effects, or issues with the internal standard.
Troubleshooting Steps:
-
Internal Standard Addition: Ensure the internal standard (this compound) is added at the very beginning of the sample preparation process to account for any variability in extraction and handling.
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Matrix Effect Evaluation: Conduct post-extraction spike experiments to assess the degree of ion suppression or enhancement from the biological matrix. If significant matrix effects are observed, consider:
-
More rigorous sample cleanup procedures like solid-phase extraction (SPE).
-
Diluting the sample to minimize the concentration of interfering matrix components.
-
-
Internal Standard Stability: Verify the stability of the deuterated internal standard under the sample preparation and storage conditions to ensure no degradation or deuterium-hydrogen exchange is occurring.
Issue 4: Inaccurate Quantification
Possible Cause: Improper calibration curve, interference, or incorrect integration.
Troubleshooting Steps:
-
Calibration Curve:
-
Ensure the calibration range encompasses the expected concentrations of the analyte in the samples.
-
Use a sufficient number of calibration points (a minimum of 5 is recommended) and an appropriate regression model (e.g., linear, weighted linear).[5]
-
Prepare calibrators in a matrix that closely matches the study samples to compensate for matrix effects.
-
-
Interference Check: Analyze blank matrix samples to check for any endogenous interferences at the retention time of the analyte and internal standard.
-
Peak Integration: Manually review the integration of all peaks to ensure consistency and accuracy. Poor chromatography can lead to incorrect peak integration.
Experimental Protocols
Hypothetical Protocol for Suberylglycine Quantification in Human Plasma
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation and Derivatization
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of derivatization agent (e.g., a solution of 2-picolylamine and a coupling agent in a suitable solvent).
-
Incubate at 60°C for 30 minutes.
-
After incubation, add 50 µL of mobile phase A and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient appropriate for separating the derivatized analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: (Hypothetical - requires experimental determination)
-
Suberylglycine (derivatized): Q1/Q3
-
This compound (derivatized): Q1/Q3
-
Quantitative Data Summary
The following tables represent typical validation data for a this compound quantification method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 85.2 | 92.1 |
| High QC | 88.9 | 95.3 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for troubleshooting common issues.
References
Technical Support Center: Enhancing the Stability of Suberylglycine-d2 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Suberylglycine-d2 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with your this compound stock solutions.
Issue 1: Loss of Isotopic Enrichment Over Time
-
Symptoms:
-
Mass spectrometry (MS) analysis shows a lower-than-expected molecular weight or a shift in the isotopic distribution toward the unlabeled (d0) form.
-
²H-NMR (Deuterium NMR) analysis indicates a decrease in the deuterium signal.[1]
-
-
Possible Causes:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the this compound molecule are exchanging with protons (hydrogen atoms) from the surrounding environment. This is more likely if the deuterium labels are on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[2]
-
Moisture Contamination: Exposure to atmospheric moisture or use of protic solvents (e.g., water, methanol) can facilitate H/D exchange.[1]
-
Inappropriate pH: Acidic or basic conditions can catalyze the H/D exchange process.[1][2]
-
-
Solutions:
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents for reconstitution and dilution. If aqueous solutions are necessary, prepare them with D₂O (deuterium oxide) to minimize H/D exchange.
-
pH Control: Maintain the pH of aqueous stock solutions in the neutral range (pH 6-8). Use a suitable buffer system if necessary.
-
Proper Handling and Storage: Minimize exposure of the solid compound and solutions to the atmosphere. Store solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Issue 2: Appearance of Unexpected Degradation Products
-
Symptoms:
-
Appearance of new peaks in HPLC, GC, or LC-MS chromatograms.
-
A noticeable decrease in the concentration of this compound over time, even with stable isotopic enrichment.
-
-
Possible Causes:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, breaking the molecule into suberic acid-d2 and glycine. This can be catalyzed by strong acidic or basic conditions.[3][4][5][6]
-
Oxidation: While less common for this molecule, oxidative degradation can occur, especially if the solution is exposed to air and light for extended periods.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of the molecule over time.[1]
-
Reactive Impurities: Impurities in the solvent or on the storage container can catalyze degradation.
-
-
Solutions:
-
pH Management: Avoid strongly acidic or basic conditions. Prepare solutions in a neutral pH buffer.
-
Protection from Light: Store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of chemical degradation.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[1]
-
High-Purity Solvents: Use high-purity, HPLC-grade or equivalent solvents to minimize the presence of reactive impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended application. For long-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are recommended to minimize H/D exchange and hydrolysis. For immediate use in aqueous-based assays, a buffered solution with a neutral pH is suitable. Suberylglycine is slightly soluble in DMSO and methanol.[7]
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, stock solutions should be stored at -20°C or lower in tightly sealed, light-protected (amber) containers.[1][8] For particularly sensitive applications, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.[1]
Q3: How do temperature fluctuations and freeze-thaw cycles affect the stability of this compound stock solutions?
A3: Elevated temperatures increase the rate of chemical degradation, including hydrolysis.[1] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation. It is best practice to prepare small aliquots of the stock solution for single use to minimize the number of freeze-thaw cycles.[1]
Q4: What impact does pH have on the stability of this compound in aqueous solutions?
A4: The pH of aqueous solutions is critical. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in this compound and may also facilitate H/D exchange.[1][2] A neutral pH range (6-8) is generally recommended to enhance stability.
Q5: Is this compound sensitive to light?
A5: Like many organic molecules, this compound may be susceptible to photodegradation upon prolonged exposure to light. It is a standard laboratory practice to protect stock solutions from light by using amber vials or other light-blocking containers.[1]
Data Presentation
Table 1: Factors Influencing the Stability of this compound Stock Solutions
| Factor | High Stability Condition | Low Stability Condition | Potential Degradation Pathway |
| Temperature | ≤ -20°C | Room Temperature / > 4°C | Increased rate of hydrolysis and other chemical reactions.[1] |
| pH (Aqueous) | 6.0 - 8.0 | < 4.0 or > 9.0 | Acid or base-catalyzed hydrolysis of the amide bond; H/D exchange.[1][2] |
| Light Exposure | Stored in darkness (amber vials) | Exposure to UV or ambient light | Photodegradation.[1] |
| Solvent | Anhydrous aprotic (e.g., DMSO) | Protic (e.g., water, methanol) | H/D exchange, potential for hydrolysis.[1] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Air | Oxidation.[1] |
| Freeze-Thaw Cycles | Minimized (single-use aliquots) | Multiple cycles | Introduction of moisture, acceleration of degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the solid to the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved.
-
(Optional but recommended) Gently flush the headspace of the vial with an inert gas.
-
Tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at ≤ -20°C.
-
Protocol 2: Short-Term Stability Assessment of this compound in an Aqueous Buffer
-
Objective: To evaluate the stability of this compound in a specific aqueous buffer over a typical experimental timeframe.
-
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen experimental buffer (e.g., phosphate-buffered saline, pH 7.4) at the working concentration.
-
Divide the solution into several aliquots in separate, sealed vials.
-
-
Incubation:
-
Store the vials under the conditions of the intended experiment (e.g., 37°C).
-
Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, remove one aliquot.
-
If the experiment involves enzymatic activity, quench the reaction immediately (e.g., by adding cold acetonitrile).
-
Analyze the sample using a validated LC-MS method to quantify the remaining this compound and identify any potential degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of the compound remaining at each time point to determine its stability under the experimental conditions.
-
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound solutions.
Caption: Potential degradation pathways for this compound in stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimal Separation of Suberylglycine-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Suberylglycine-d2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary column type for the separation of this compound?
A1: For the analysis of Suberylglycine, which is a polar dicarboxylic acid, a reversed-phase C18 column is the recommended starting point. Specifically, methods for similar acylglycines have successfully utilized columns like the Waters Acquity UPLC BEH C18.[1] These columns offer a good balance of hydrophobic retention and compatibility with aqueous mobile phases commonly used for polar analytes.
Q2: Why is mobile phase pH critical for the analysis of this compound?
A2: Mobile phase pH is crucial because this compound has two carboxylic acid functional groups. The pH of the mobile phase will determine the ionization state of these groups. To achieve good peak shape and reproducible retention times in reversed-phase chromatography, it is essential to suppress the ionization of these acidic groups. This is typically achieved by maintaining a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid groups.[2] An acidic mobile phase, often containing additives like formic acid or trifluoroacetic acid, will ensure that this compound is in its neutral, less polar form, leading to better retention and symmetrical peaks.
Q3: What is a suitable alternative to a C18 column if I'm experiencing issues with retention or peak shape?
A3: If you are facing challenges with a standard C18 column, such as poor retention for the highly polar this compound or persistent peak tailing, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is specifically designed for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase columns.[3][4][5][6]
Q4: Should I use a guard column for my this compound analysis?
A4: Yes, using a guard column is highly recommended. A guard column is a short, disposable column installed before the main analytical column. It is packed with the same stationary phase as the analytical column and serves to protect it from contaminants and strongly retained matrix components in the sample.[7] This can significantly extend the lifetime of your analytical column and improve the reproducibility of your results, especially when analyzing complex biological samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing acidic compounds like this compound on silica-based columns. It manifests as an asymmetrical peak with a "tail" extending from the peak apex.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Residual silanol groups on the silica stationary phase can interact with the carboxylic acid groups of this compound, causing peak tailing.[2] Solution: Add a competing agent, such as a small amount of an amine modifier like triethylamine (TEA), to the mobile phase to block the active silanol sites. Alternatively, use a modern, high-purity silica column with advanced end-capping. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too high, the carboxylic acid groups will be ionized, leading to electrostatic interactions with the stationary phase and peak tailing. Solution: Lower the mobile phase pH by adding an acid modifier like formic acid or trifluoroacetic acid. A pH between 2.5 and 3.5 is a good starting point.[8] |
| Column Contamination | Accumulation of sample matrix components on the column can create active sites that cause tailing.[8][9] Solution: Flush the column with a strong solvent. If the problem persists, and you are using a guard column, replace the guard column. If neither of these actions resolves the issue, the analytical column may need to be replaced. |
| Column Overload | Injecting too much sample can lead to peak distortion.[8][9] Solution: Reduce the sample concentration or the injection volume. |
Issue 2: Poor Retention in Reversed-Phase Chromatography
Due to its polar nature, this compound may exhibit insufficient retention on a C18 column, eluting very early in the chromatogram, close to the void volume.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| High Aqueous Content in Mobile Phase | A mobile phase with a high percentage of water will lead to weak retention of polar analytes in reversed-phase chromatography. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your initial mobile phase conditions. |
| Inherent Polarity of the Analyte | This compound is a highly polar molecule and may not interact strongly with the non-polar C18 stationary phase. Solution 1: Consider using a column with a different stationary phase that offers alternative selectivity, such as a phenyl or embedded polar group column.[10] Solution 2: Switch to an alternative chromatographic mode like HILIC, which is specifically designed for polar compounds.[3][4][5][6] |
Experimental Protocols
Recommended Starting Method: Reversed-Phase UPLC-MS/MS
This protocol is a recommended starting point based on methods used for the analysis of Suberylglycine and other acylglycines.[1][11] Optimization will likely be required for your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound. A shallow gradient will likely provide the best resolution. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative ion mode is commonly used for the sensitive and selective detection of acylglycines. |
Alternative Method: HILIC
For cases where reversed-phase chromatography does not provide adequate retention or selectivity, HILIC is a powerful alternative.
| Parameter | Recommendation |
| Column | A zwitterionic or amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide, SeQuant ZIC-HILIC). |
| Mobile Phase A | Acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate, pH 3.0). |
| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0) with a small percentage of acetonitrile. |
| Gradient | Start with a high percentage of organic solvent (Mobile Phase A) and increase the aqueous component (Mobile Phase B) to elute the analyte. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Visualizations
Caption: A simplified overview of the analytical workflow.
Caption: A decision tree for troubleshooting peak tailing.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
Minimizing ion suppression for Suberylglycine-d2 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Suberylglycine-d2 in plasma samples by LC-MS/MS. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the plasma matrix interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source.[1] This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3] Since a deuterated internal standard like this compound is used to normalize for variations in the analytical process, any suppression that differentially affects the analyte and the internal standard can lead to erroneous quantitative results.[4]
Q2: What are the most common causes of ion suppression when analyzing plasma samples?
A2: The primary causes of ion suppression in plasma samples are endogenous and exogenous substances that are co-extracted with your analyte.[5][6] The most common culprits include:
-
Phospholipids: These are abundant in biological matrices like plasma and are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[7]
-
Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample cleanup can also significantly suppress the ionization of your target analyte.[2][5]
-
Excipients: Dosing vehicles like PEG 400 used in preclinical studies can cause significant ion suppression.[8]
Q3: How can I determine if my this compound signal is being suppressed?
A3: Several indicators can point to ion suppression in your analysis:
-
Poor Reproducibility: High variability in the response of this compound across different plasma samples.[1]
-
Low Signal Intensity: Unexpectedly low peak areas for both your analyte and the this compound internal standard.[1]
-
Inconsistent Internal Standard Response: The peak area of this compound varies significantly between different samples.[1]
-
Post-Column Infusion Experiment: This is a definitive way to create a "map" of where co-eluting matrix components are suppressing the MS signal in your chromatogram.[1][5][9]
Q4: Is a deuterated internal standard like this compound always effective in correcting for ion suppression?
A4: While highly effective, deuterated internal standards may not perfectly correct for ion suppression in all situations.[4] This can happen if there is a slight chromatographic separation between the analyte and this compound, exposing them to different matrix interferences.[4] This "isotope effect" can cause the deuterated standard to elute slightly earlier.[4] In such cases, the degree of ion suppression experienced by each compound may differ, leading to inaccurate results.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound analysis.
Problem 1: Inconsistent or low signal for this compound.
-
Possible Cause: Significant ion suppression from the plasma matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.[9]
-
Optimize Chromatography: Adjust your chromatographic method to separate the elution of this compound from the suppression zones. This can involve changing the gradient, mobile phase composition, or the analytical column.[10]
-
Enhance Sample Cleanup: If chromatographic optimization is insufficient, improve your sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][10]
-
Dilute the Sample: Diluting the plasma sample can reduce the concentration of matrix components causing suppression.[4][9] However, be mindful of the potential impact on the limit of quantification (LOQ).[9]
-
Problem 2: Poor recovery of this compound.
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Steps:
-
Evaluate Different Extraction Solvents (for LLE): Test a range of organic solvents with varying polarities to find the optimal one for this compound.
-
Optimize SPE Protocol: If using SPE, experiment with different sorbents, wash steps, and elution solvents to maximize the recovery of your analyte while minimizing the co-extraction of interfering matrix components.
-
Check pH: Ensure the pH of your sample and extraction solvents is optimized for the chemical properties of this compound to ensure it is in a neutral form for efficient extraction.
-
Problem 3: Deuterated internal standard (this compound) does not track the analyte response.
-
Possible Cause: Differential matrix effects on the analyte and the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that this compound and the non-labeled analyte co-elute perfectly.[4]
-
Investigate Isotope Effects: If a slight separation is observed, you may need to adjust your chromatography to achieve better co-elution.[4]
-
Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less likely to exhibit chromatographic shifts compared to a deuterated one.[9]
-
Data Presentation
The following table summarizes the typical recovery and matrix effect values for different sample preparation methods used for small, polar molecules like Suberylglycine in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 50 - 80 (Significant Suppression) | Fast, simple, and inexpensive. | Does not effectively remove phospholipids and salts, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 (Minimal Suppression) | Cleaner extracts than PPT, removes many phospholipids. | Can be more time-consuming and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 (Negligible Suppression) | Provides the cleanest extracts, effectively removing interfering matrix components.[5][10] | More expensive and requires more extensive method development. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Suberylglycine standard solution
-
Blank extracted plasma sample
-
Mobile phase
Methodology:
-
Prepare a standard solution of Suberylglycine at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with your analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the Suberylglycine standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin infusing the Suberylglycine standard solution at a low, constant flow rate.
-
Start the LC method and inject a blank mobile phase sample. You should observe a stable baseline signal for the Suberylglycine MRM transition.
-
Inject a blank, extracted plasma sample.
-
Monitor the Suberylglycine signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[9]
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement.
Methodology: Prepare three sets of samples:
-
Set A (Neat Solution): Spike Suberylglycine and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. Spike Suberylglycine and this compound into the extracted matrix residue just before the final reconstitution step.[4]
-
Set C (Pre-Extraction Spike): Spike Suberylglycine and this compound into the blank plasma before starting the extraction procedure.[4]
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
Visualizations
Caption: A troubleshooting decision tree for addressing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
Calibration curve issues with Suberylglycine-d2 standards
Welcome to the technical support center for Suberylglycine-d2 standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Suberylglycine and why is it measured?
Suberylglycine is an N-acylglycine, which is a metabolite formed from the conjugation of suberic acid with glycine.[1][2] Acylglycines are typically minor metabolites of fatty acids.[1] However, in certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the levels of specific acylglycines, including suberylglycine, are elevated in biological fluids.[3][4] Therefore, the quantitative analysis of suberylglycine is a valuable tool for the diagnosis and monitoring of these metabolic disorders.[3][5]
Q2: Why use a deuterated internal standard like this compound?
Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[6] A stable isotope-labeled (SIL) internal standard has nearly identical chemical and physical properties to the unlabeled analyte.[7] This similarity allows it to compensate for variability during sample preparation, extraction, and LC-MS/MS analysis, thereby improving the accuracy and precision of the method.[8]
Q3: What are the recommended storage conditions for this compound standards?
Lyophilized peptide and chemical standards are typically stored at -20°C, desiccated.[9] Once reconstituted into a stock solution, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[9] For daily use, it is best to prepare fresh working solutions from the stock.[9] Before opening a vial, allow it to warm to room temperature for at least 60 minutes to prevent condensation.[9]
Troubleshooting Guide: Calibration Curve Issues
Issue 1: Non-Linear Calibration Curve
You may observe that your calibration curve for Suberylglycine is not linear, especially at higher concentrations.
Possible Causes and Solutions:
-
Isotopic Contribution (Crosstalk): Naturally occurring isotopes of the native Suberylglycine can contribute to the signal of the this compound internal standard, particularly at high analyte concentrations. This can lead to a non-linear response.
-
Solution: Evaluate the isotopic contribution by analyzing a high-concentration standard of native Suberylglycine without the internal standard. If significant crosstalk is observed, you may need to adjust your calibration model (e.g., use a quadratic fit) or use a different, heavier labeled internal standard if available.
-
-
Detector Saturation: At very high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity.
-
Solution: Dilute your higher concentration standards and samples to fall within the linear dynamic range of the instrument.
-
Illustrative Data: Non-Linear Calibration Curve
| Standard Concentration (µM) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.05 | 15,234 | 1,015,678 | 0.015 |
| 0.10 | 31,056 | 1,023,456 | 0.030 |
| 0.50 | 155,890 | 1,011,234 | 0.154 |
| 1.00 | 308,765 | 998,765 | 0.309 |
| 5.00 | 1,450,987 | 1,005,678 | 1.443 |
| 10.00 | 2,501,234 | 999,876 | 2.502 |
| 25.00 | 3,500,000 | 1,001,234 | 3.496 (Non-linear) |
Issue 2: Poor Reproducibility and High Variability
Your calibration standards may show high variability (%CV) between replicate injections or across different analytical runs.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Errors during the preparation of calibration standards, such as inaccurate pipetting, can introduce significant variability.
-
Solution: Ensure that all volumetric equipment is properly calibrated. Use fresh, high-quality solvents for dilutions. Prepare standards carefully, ensuring complete dissolution and thorough mixing at each step.
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to imprecise results. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[6]
-
Solution: Improve sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Diluting the sample can also help to reduce the concentration of matrix components.[1]
-
-
Analyte/Internal Standard Stability: Suberylglycine or this compound may be unstable in the prepared solutions or under the analytical conditions.
-
Solution: Investigate the stability of the analyte and internal standard in the sample matrix and in the final extract. This can be done by re-injecting samples over time or by performing freeze-thaw stability tests. If instability is an issue, adjust the sample preparation procedure or storage conditions accordingly.
-
Illustrative Data: High Variability in QC Samples
| QC Level | Nominal Conc. (µM) | Measured Conc. (µM) - Rep 1 | Measured Conc. (µM) - Rep 2 | Measured Conc. (µM) - Rep 3 | Mean | %CV |
| Low | 0.15 | 0.14 | 0.18 | 0.13 | 0.15 | 17.0% |
| Mid | 1.50 | 1.45 | 1.75 | 1.30 | 1.50 | 15.1% |
| High | 15.00 | 14.8 | 17.2 | 13.5 | 15.17 | 12.3% |
| %CV > 15% indicates high variability. |
Issue 3: Retention Time Shift of Deuterated Standard
You may notice that the this compound internal standard has a slightly shorter retention time than the native Suberylglycine.
Possible Cause and Solution:
-
Deuterium Isotope Effect: In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1] This can be problematic if the shift is large enough to cause differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[1]
-
Solution: Optimize the chromatographic method to achieve co-elution of the analyte and internal standard. This may involve adjusting the gradient profile, mobile phase composition, or column temperature. The goal is to have the analyte and internal standard elute as close together as possible to ensure they are affected by the matrix in the same way.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the serial dilution method for preparing calibration standards.
-
Prepare a Stock Solution: Accurately weigh a known amount of Suberylglycine and dissolve it in a suitable solvent (e.g., methanol or a water/methanol mixture) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare a Working Stock Solution: Dilute the stock solution to an intermediate concentration (e.g., 100 µM) that will serve as the starting point for the calibration curve.
-
Serial Dilutions: Perform a series of dilutions from the working stock solution to create calibration standards at the desired concentrations. For example, to prepare a 10 µM standard from a 100 µM stock, you would mix 100 µL of the stock with 900 µL of the diluent.
-
Prepare Internal Standard Solution: Prepare a working solution of this compound at a constant concentration (e.g., 1 µM).
-
Spike Standards: Add a fixed volume of the internal standard working solution to each calibration standard.
-
Matrix Matching: If analyzing samples in a biological matrix, prepare the calibration standards in the same matrix (e.g., blank plasma or urine) to account for matrix effects.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Suberylglycine in Dried Blood Spots
This protocol is adapted from a published method for the analysis of acylglycines in dried blood spots.[3]
-
Extraction:
-
Punch two 3.2 mm discs from the dried blood spot into a 96-well plate.
-
Add an extraction solution containing the this compound internal standard.
-
Seal the plate and shake for 30 minutes.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under nitrogen.
-
Add butanolic-HCl and incubate at 60°C for 20 minutes to form butyl esters of the acylglycines.
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 column (e.g., Waters Acquity UPLC BEH C18).[1]
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Suberylglycine and this compound.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: Experimental workflow for Suberylglycine quantification.
References
- 1. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 2. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of glycine related metabolic pathways for one-carbon synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Analytical Methods for Suberylglycine-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving precision and accuracy.[1] Suberylglycine-d2, a deuterated form of suberylglycine, serves as a crucial internal standard in various bioanalytical assays. This guide provides an objective comparison of analytical methodologies for Suberyglycine-d2, focusing on cross-validation with alternative internal standards and presenting supporting experimental data to inform method development and validation strategies.
The use of a SIL-IS is designed to mimic the analyte throughout the sample preparation and analysis process, compensating for variability in extraction recovery, matrix effects, and instrument response.[2] While deuterated standards like this compound are widely used, the choice of the isotopic label can influence method performance. This guide will explore the cross-validation of an LC-MS/MS method using this compound against a method employing a hypothetical ¹³C-labeled suberylglycine internal standard, which is often considered a superior alternative due to a reduced isotopic effect.[1][3]
Data Presentation: Performance Comparison of Internal Standards
The following tables summarize the key performance parameters from a hypothetical cross-validation study comparing two LC-MS/MS methods for the quantification of suberylglycine in human plasma. Method A utilizes this compound as the internal standard, while Method B employs a ¹³C-labeled suberylglycine.
Table 1: Linearity and Sensitivity
| Parameter | Method A (this compound IS) | Method B ([¹³C]-Suberylglycine IS) | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-Noise > 10 |
Table 2: Accuracy and Precision
| QC Level | Method A (this compound IS) | Method B ([¹³C]-Suberylglycine IS) | Acceptance Criteria |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | |
| LLOQ (1 ng/mL) | -8.5 | 12.3 | -2.1 |
| Low QC (3 ng/mL) | -6.2 | 9.8 | -1.5 |
| Mid QC (500 ng/mL) | -4.5 | 6.1 | -0.8 |
| High QC (800 ng/mL) | -3.8 | 5.5 | -0.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (this compound IS) | Method B ([¹³C]-Suberylglycine IS) | Acceptance Criteria |
| Matrix Factor (CV %) | 8.9 | 3.2 | ≤ 15% |
| Recovery (CV %) | 7.5 | 2.8 | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw human plasma samples and quality control (QC) samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (either this compound or [¹³C]-Suberylglycine at 10 µg/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Suberylglycine: [Precise precursor ion] -> [Precise product ion]
-
This compound: [Precise precursor ion + 2] -> [Precise product ion + 2]
-
[¹³C]-Suberylglycine: [Precise precursor ion + n] -> [Precise product ion + n] (where n is the number of ¹³C labels)
-
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of two LC-MS/MS methods.
Caption: Logical relationship in cross-validating methods with different internal standards.
References
A Comparative Guide to Suberylglycine-d2 as an Internal Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acylglycines, the selection of a suitable internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Suberylglycine-d2 with other common internal standards, supported by a summary of performance data and detailed experimental protocols.
This compound is a deuterated stable isotope-labeled analog of suberylglycine, an important biomarker for diagnosing certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In MCAD deficiency, the mitochondrial β-oxidation of fatty acids is impaired, leading to an accumulation of medium-chain fatty acids and their subsequent conversion to acyl-CoA esters. These acyl-CoAs can then be conjugated with glycine to form acylglycines, such as suberylglycine, which are excreted in the urine.[1][2] The accurate quantification of suberylglycine is therefore essential for the diagnosis and monitoring of this condition.
The gold standard for such quantitative analyses is stable isotope dilution mass spectrometry, a technique that relies on the use of an isotopically labeled internal standard that is chemically identical to the analyte but has a different mass.[3]
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, thereby compensating for variations in sample preparation and instrument response. The two most common types of stable isotope-labeled standards are deuterated (²H or D) and carbon-13 (¹³C) labeled.
| Performance Metric | This compound (Deuterated) | ¹³C-Suberylglycine (Carbon-13 Labeled) | Other Deuterated Acylglycines (e.g., Hexanoylglycine-d3) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 90-110% |
| Precision (% CV) | <15% | <10% | <15% |
| Chromatographic Co-elution | Generally good, but minor retention time shifts can occur due to the isotope effect. | Excellent, as the physicochemical properties are nearly identical to the native analyte. | Good, but the difference in acyl chain length can lead to more significant chromatographic separation from suberylglycine. |
| Cost | Generally lower | Generally higher | Varies, but often lower than ¹³C-labeled counterparts. |
Note: The data in this table is representative of typical performance characteristics for the analysis of acylglycines using stable isotope dilution mass spectrometry and is compiled from general findings in the literature.[4][5][6]
Key Considerations for Selecting an Internal Standard
-
¹³C-Labeled Standards: These are often considered the "gold standard" as their physicochemical properties are virtually identical to the analyte, leading to excellent co-elution and minimal isotopic effects. However, they are typically more expensive to synthesize.
-
Deuterated Standards (e.g., this compound): Deuterated standards are a cost-effective alternative and generally provide good performance. However, it is crucial to be aware of the potential for chromatographic shifts (the "isotope effect"), where the deuterated standard may elute slightly earlier than the non-deuterated analyte. This can be a concern if matrix effects vary across the peak elution window. The position of the deuterium labels is also important; they should be on non-exchangeable positions of the molecule.[5]
-
Other Deuterated Acylglycines: In the absence of a specific isotopic analog for the analyte of interest, a structurally similar compound may be used. However, differences in chemical structure, such as acyl chain length, can lead to differences in extraction efficiency, chromatographic retention, and ionization response, potentially compromising accuracy.
Signaling Pathway and Experimental Workflow
The formation of suberylglycine is a consequence of defects in the mitochondrial fatty acid β-oxidation pathway. The following diagram illustrates this process and the point at which MCAD deficiency disrupts the pathway, leading to the production of suberylglycine.
Caption: Fatty acid β-oxidation pathway and the formation of suberylglycine in MCAD deficiency.
A typical experimental workflow for the quantification of suberylglycine using this compound as an internal standard is depicted below.
Caption: A generalized experimental workflow for acylglycine analysis.
Experimental Protocols
The following is a generalized protocol for the analysis of suberylglycine in urine using this compound as an internal standard, based on common methodologies found in the literature.[7][8]
1. Sample Preparation
-
Internal Standard Spiking: To a 100 µL aliquot of urine, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Extraction:
-
Solid Phase Extraction (SPE): Acidify the sample with formic acid. Condition a mixed-mode SPE cartridge with methanol and then with acidified water. Load the sample, wash with acidified water and then methanol. Elute the acylglycines with a solution of ammonium hydroxide in methanol.
-
Liquid-Liquid Extraction (LLE): Acidify the sample and extract with an organic solvent such as ethyl acetate. Evaporate the organic layer to dryness.
-
2. Derivatization (Optional, but common for GC-MS and sometimes for LC-MS)
-
To improve chromatographic properties and ionization efficiency, the extracted acylglycines can be derivatized. A common method is butylation, which involves heating the dried extract with butanolic HCl.
3. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid, is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both suberylglycine and this compound are monitored.
-
4. Quantification
-
The concentration of suberylglycine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of suberylglycine and a constant concentration of this compound.
Conclusion
This compound is a highly effective and widely used internal standard for the accurate quantification of suberylglycine in biological samples. While ¹³C-labeled standards may offer a slight advantage in terms of chromatographic co-elution, deuterated standards like this compound provide a robust and more cost-effective solution for most applications. Careful method development and validation are essential to ensure that potential issues such as isotopic effects and the presence of exchangeable deuterium atoms do not compromise the accuracy of the results. For researchers involved in the diagnosis and study of inborn errors of metabolism, this compound is an indispensable tool for reliable biomarker quantification.
References
- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCAD [gmdi.org]
Navigating the Analytical Maze: An Inter-laboratory Comparison of Suberylglycine-d2 Measurements
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of biomarkers is paramount. Suberylglycine, a key indicator for certain inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, demands robust analytical methodologies.[1] This guide provides a comparative overview of analytical performance for Suberylglycine-d2 measurements, offering insights based on synthesized data from typical proficiency testing programs and established analytical methods.
The analysis of acylglycines, including suberylglycine, is crucial for the diagnosis and monitoring of various inherited metabolic disorders.[2] While specific inter-laboratory comparison data for this compound is not publicly available, this guide constructs a realistic scenario based on the performance of established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) commonly employed in clinical and research laboratories.[3][4]
Quantitative Performance Overview
The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison involving five laboratories. The data reflects typical performance characteristics observed in proficiency testing for organic acidurias and fatty acid oxidation disorders.[5][6]
| Laboratory | Method | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) | Coefficient of Variation (%) | Accuracy (% Recovery) |
| Lab 1 | GC-MS | 4.85 | 0.24 | 4.9 | 97.0 |
| Lab 2 | LC-MS/MS | 5.02 | 0.15 | 3.0 | 100.4 |
| Lab 3 | GC-MS | 4.65 | 0.32 | 6.9 | 93.0 |
| Lab 4 | LC-MS/MS | 4.98 | 0.18 | 3.6 | 99.6 |
| Lab 5 | LC-MS/MS | 5.10 | 0.20 | 3.9 | 102.0 |
| Target Concentration: 5.00 µmol/L |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are representative experimental protocols for the two primary analytical techniques used for this compound quantification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a well-established technique for the analysis of organic acids and acylglycines.[3][7]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of a related acylglycine).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue to increase volatility, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
-
Data Analysis:
-
Quantification is performed using selected ion monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
A calibration curve is generated using standards of known concentrations.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is increasingly the method of choice for the analysis of acylglycines.[4]
-
Sample Preparation:
-
To 100 µL of urine, add the internal standard.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is diluted before injection.
-
Some methods may employ a solid-phase extraction (SPE) for sample cleanup.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reverse-phase column (e.g., C18).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
-
Data Analysis:
-
Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
A calibration curve is constructed for accurate quantification.
-
Visualizing the Context: Pathways and Workflows
Understanding the biochemical context and the analytical process is facilitated by visual diagrams.
References
- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. genetics.testcatalog.org [genetics.testcatalog.org]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]
A Comparative Guide to the Quantification of Suberylglycine: Evaluating Deuterated and ¹³C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate and precise quantification of biomarkers is paramount. Suberylglycine, a key indicator of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation disorders, demands robust analytical methodologies. This guide provides an objective comparison of quantification methods for suberylglycine, with a focus on the performance of the commonly used Suberylglycine-d2 internal standard versus its ¹³C-labeled counterpart.
The gold standard for the quantification of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution. This technique involves the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the analyte's concentration, effectively correcting for variations in sample preparation, chromatography, and ionization.
The Critical Role of the Internal Standard: Deuterated vs. ¹³C-Labeled
The choice of internal standard is a critical factor that directly impacts the accuracy and precision of the quantification. While deuterated standards (where hydrogen atoms are replaced with deuterium, ²H or d) are widely used due to their lower cost and wider availability, they possess inherent limitations that can compromise data quality. In contrast, ¹³C-labeled standards, which incorporate the stable isotope of carbon, are increasingly recognized as the superior choice for high-stakes quantitative bioanalysis.[1][2]
Key Performance Differences:
-
Chromatographic Co-elution: Ideally, the internal standard should have identical chromatographic behavior to the analyte, ensuring that both are subjected to the same matrix effects at the same time. Due to the "isotope effect," the C-²H bond is slightly weaker than the C-¹H bond, which can cause deuterated standards to elute slightly earlier than the native analyte during reverse-phase chromatography.[3] This chromatographic shift can lead to differential ion suppression or enhancement, ultimately affecting the accuracy of the measurement.[2][3] ¹³C-labeled standards, having virtually identical physicochemical properties to the native analyte, co-elute perfectly, providing more reliable correction for matrix effects.[2]
-
Isotopic Stability: Deuterated standards can be susceptible to back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix, particularly if the label is in an exchangeable position (e.g., on a hydroxyl or amine group).[4] This can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration. ¹³C-labeled standards are not prone to this issue, as the carbon-carbon bonds are highly stable throughout the analytical process.[4]
Quantitative Data Comparison
Table 1: Performance Characteristics of a Quantification Method Using a Deuterated (d-labeled) Internal Standard
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (Intra-day RSD) | <15% |
| Precision (Inter-day RSD) | <15% |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent |
Table 2: Performance Characteristics of a Quantification Method Using a ¹³C-Labeled Internal Standard
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 95-105% |
| Precision (Intra-day RSD) | <10% |
| Precision (Inter-day RSD) | <10% |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent |
Note: The values in these tables are representative and can vary depending on the specific analyte, matrix, and instrumentation.
The tighter accuracy and precision ranges typically observed with ¹³C-labeled internal standards are a direct consequence of their superior co-elution and isotopic stability.
Experimental Protocols
The following provides a detailed methodology for the quantification of suberylglycine in human urine using a stable isotope dilution LC-MS/MS method. This protocol can be adapted for use with either a deuterated or a ¹³C-labeled internal standard.
Sample Preparation
-
Sample Collection: Collect a random urine sample.
-
Internal Standard Spiking: To 100 µL of urine, add 10 µL of the internal standard working solution (e.g., this compound or ¹³C-Suberylglycine at a concentration of 10 µg/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Suberylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C-Suberylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
(Note: The specific MRM transitions need to be optimized for the specific instrument used.)
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the logical relationship behind the choice of internal standard.
References
Comparative Analysis of Suberylglycine Levels in Different Patient Cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of suberylglycine levels in various patient cohorts, offering a valuable resource for researchers, scientists, and professionals involved in drug development. Suberylglycine, an acylglycine, serves as a significant biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation. Understanding its differential expression across patient populations is crucial for diagnostic and therapeutic advancements.
Quantitative Data Summary
The following table summarizes urinary suberylglycine concentrations across different patient cohorts as reported in the scientific literature. It is important to note that values can vary based on the analytical method used, the specific patient's metabolic state (e.g., acute illness vs. asymptomatic), and dietary factors.
| Patient Cohort | Suberylglycine Level (units) | Reference |
| Dicarboxylic Aciduria | 0.2 - 0.5 mg/mg creatinine | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Elevated, but may overlap with healthy controls.[2] One asymptomatic neonate showed increased levels.[3] | [2][3] |
| Healthy Controls | Wide range of values, with potential for overlap with asymptomatic MCAD deficiency patients, especially with a diet containing medium-chain triglycerides.[2] | [2] |
Note: The quantitative data available in the literature for direct comparison of suberylglycine levels is limited and often presented in case studies rather than large cohort analyses. The overlap in suberylglycine levels between patients with MCAD deficiency and healthy controls, particularly those on diets rich in medium-chain triglycerides, highlights the importance of considering dietary influences and utilizing a panel of biomarkers for accurate diagnosis.[2]
Signaling Pathway and Metabolic Context
Suberylglycine is formed when suberic acid, a dicarboxylic acid, is conjugated with glycine. This process is a detoxification pathway that becomes prominent when there is an overload of fatty acids or a defect in the fatty acid β-oxidation pathway. The following diagram illustrates the general metabolic context leading to suberylglycine formation.
Caption: Metabolic pathway illustrating the formation and excretion of suberylglycine.
Experimental Protocols
The quantification of suberylglycine and other acylglycines in urine is typically performed using mass spectrometry-based methods. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a classic and robust method for the analysis of organic acids, including dicarboxylic acids that are precursors to suberylglycine.
1. Sample Preparation:
- Internal Standard Addition: An internal standard is added to a defined volume of urine for quantification.
- Extraction: Organic acids are extracted from the urine matrix, often using liquid-liquid extraction with a solvent like ethyl acetate.
- Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for gas chromatography. A common method is silylation.
2. GC-MS Analysis:
- Injection: The derivatized sample is injected into the gas chromatograph.
- Separation: The different organic acids are separated based on their boiling points and interaction with the GC column.
- Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the specific organic acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylglycines
LC-MS/MS offers high sensitivity and specificity for the direct quantification of acylglycines like suberylglycine.
1. Sample Preparation:
- Dilution: Urine samples are typically diluted with a solution containing internal standards (stable isotope-labeled versions of the analytes).
- Protein Precipitation (if necessary): For plasma or serum samples, a protein precipitation step is usually required.
- Direct Injection: In many modern methods, the diluted sample can be directly injected into the LC-MS/MS system without extensive cleanup.
2. LC-MS/MS Analysis:
- Chromatographic Separation: The diluted sample is injected into a liquid chromatograph. The acylglycines are separated on a chromatographic column based on their chemical properties.
- Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).
- Tandem Mass Spectrometry (MS/MS): The ionized molecules are selected in the first mass spectrometer, fragmented, and the resulting fragments are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides very high specificity and sensitivity for quantification.
The following diagram outlines a general workflow for the analysis of urinary acylglycines by LC-MS/MS.
Caption: A simplified workflow for the quantification of urinary acylglycines using LC-MS/MS.
Conclusion
The analysis of suberylglycine levels provides valuable insights into the metabolic status of patients with suspected fatty acid oxidation disorders. While elevated suberylglycine is a key indicator, its interpretation requires careful consideration of the patient's clinical presentation, dietary habits, and the results of other metabolic biomarkers. The use of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for accurate quantification. Further research with larger, well-defined patient cohorts is needed to establish more precise reference ranges and enhance the diagnostic utility of suberylglycine.
References
- 1. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Ranges for Suberylglycine using Suberylglycine-d2: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing reference ranges for suberylglycine, a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The focus is on the use of a stable isotope-labeled internal standard, Suberylglycine-d2, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. We present supporting experimental data, detailed protocols, and a comparison with alternative approaches to reference range determination.
Data Presentation: Quantitative Reference Ranges for Urinary Suberylglycine
The following table summarizes the reference range for suberylglycine in a healthy adult population as determined by a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard. This method offers high sensitivity and specificity for the quantification of acylglycines.[1][2][3][4][5][6]
| Analyte | Matrix | Population | Method | Internal Standard | Reference Range (μmol/mmol creatinine) |
| Suberylglycine | Urine | Healthy Adults (25-30 years old) | LC-MS/MS | Stable Isotope-Labeled Acylglycines | 0.0035 - 0.0565 |
Note: The provided range is based on a study of a specific cohort and may vary depending on the population, instrumentation, and analytical methodology. It is recommended that each laboratory establish its own reference intervals.
Experimental Protocols
Key Experiment: Quantification of Urinary Suberylglycine using LC-MS/MS with this compound Internal Standard
This protocol outlines the key steps for the quantitative analysis of suberylglycine in urine samples.
1. Sample Preparation:
-
Collection: Collect random urine samples from a cohort of healthy individuals.
-
Storage: Store urine samples at -80°C until analysis.
-
Creatinine Measurement: Determine the creatinine concentration of each urine sample to normalize the suberylglycine concentration.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each urine sample. This internal standard corrects for variations in sample preparation and instrument response.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the acylglycines from the urine matrix.
-
Derivatization (Optional but recommended for improved sensitivity): Derivatize the extracted acylglycines to enhance their chromatographic and mass spectrometric properties.[1]
-
Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for the separation of suberylglycine from other urinary components.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both suberylglycine and this compound.
-
Suberylglycine: Monitor the transition of the protonated molecule [M+H]+ to a characteristic product ion.
-
This compound: Monitor the transition of the deuterated protonated molecule [M+d2+H]+ to its corresponding product ion.
-
-
Data Acquisition: Acquire data using the instrument's software.
-
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for both suberylglycine and this compound in the chromatograms.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of suberylglycine and a fixed concentration of this compound. Plot the ratio of the peak area of suberylglycine to the peak area of this compound against the concentration of suberylglycine.
-
Quantification: Determine the concentration of suberylglycine in the urine samples by interpolating the peak area ratios from the calibration curve.
-
Normalization: Normalize the suberylglycine concentration to the creatinine concentration to account for variations in urine dilution.
Comparison of Methods for Establishing Reference Ranges
The selection of an appropriate method for establishing reference ranges is crucial for the accurate interpretation of clinical laboratory results. Below is a comparison of common methodologies.
| Method Type | Approach | Description | Advantages | Disadvantages |
| Direct Methods | A priori or A posteriori sampling of a healthy reference population.[1][7][8][9][10][11] | Involves recruiting a well-defined group of healthy individuals, collecting samples, and measuring the analyte of interest. | Gold standard for establishing accurate and reliable reference intervals. Allows for well-controlled pre-analytical variables. | Time-consuming, expensive, and requires a significant number of participants. May not fully represent the diversity of the general patient population. |
| Indirect Methods | Utilizes existing patient data from laboratory information systems (LIS).[1][7][8][9][10][11][12][13] | Statistical algorithms are used to distinguish the distribution of "healthy" individuals from the overall patient data, which includes both healthy and diseased individuals. | Cost-effective and provides access to large datasets. Can be used to establish reference intervals for a wide range of analytes. | Susceptible to bias from the underlying patient population.[13] Requires sophisticated statistical methods to separate healthy and diseased populations.[1] |
| Statistical Approach | Parametric Methods | Assumes that the data follows a specific distribution (e.g., Gaussian).[3][4][6][12][13][14][15][16][17] Calculates the reference interval based on the mean and standard deviation. | Powerful when the data distribution is known and well-behaved. Requires a smaller sample size compared to non-parametric methods. | Can produce inaccurate results if the data does not fit the assumed distribution.[4] Sensitive to outliers.[15] |
| Statistical Approach | Non-parametric Methods | Does not assume a specific data distribution.[3][4][6][12][14][15][16][17] Determines the reference interval based on percentiles (e.g., the 2.5th and 97.5th percentiles). | Robust and not affected by the distribution of the data. Less sensitive to outliers. | Requires a larger sample size to achieve the same statistical power as parametric methods. |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway leading to suberylglycine formation in MCAD deficiency and the experimental workflow for establishing its reference range.
Caption: Fatty Acid β-Oxidation Pathway and the Role of MCAD Deficiency.
Caption: Experimental Workflow for Suberylglycine Reference Range Determination.
References
- 1. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. Comparison of reference intervals derived by direct and indirect methods based on compatible datasets obtained in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. d-nb.info [d-nb.info]
- 12. Parametric and non-parametric estimation of reference intervals for routine laboratory tests: an analysis of health check-up data for 260 889 young men in the South Korean military - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. hmdb.ca [hmdb.ca]
Navigating the Diagnostic Maze: A Comparative Guide to Biomarker Analysis in MCADD
For Immediate Release
In the landscape of inborn errors of metabolism, the accurate and timely diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is critical to preventing life-threatening metabolic crises. This guide provides a comprehensive comparison of analytical methodologies for MCADD diagnosis, with a focus on the performance of Suberylglycine-d2 as an internal standard in mass spectrometry-based assays. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and protocols that underpin current diagnostic strategies.
Introduction to Suberylglycine and MCADD Diagnosis
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive disorder of fatty acid oxidation. The deficiency of the MCAD enzyme leads to an accumulation of medium-chain fatty acids and their metabolites, including suberylglycine.[1][2] While suberylglycine is a recognized biomarker for MCADD, its diagnostic specificity can be influenced by diet, particularly the intake of medium-chain triglycerides (MCT)[1]. Therefore, a comprehensive diagnostic approach often involves the analysis of a panel of biomarkers.
This compound, a deuterated stable isotope of suberylglycine, serves as an ideal internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Its use allows for precise and accurate quantification of endogenous suberylglycine by correcting for variations during sample preparation and analysis.
Comparative Analysis of Diagnostic Methods
The diagnosis of MCADD primarily relies on newborn screening via the analysis of acylcarnitines in dried blood spots, followed by confirmatory testing which includes urine acylglycine analysis and molecular genetic testing.[2][3]
Performance Characteristics of Analytical Methods
The following table summarizes the performance characteristics of key diagnostic methods for MCADD. The use of a deuterated internal standard like this compound is integral to the performance of urine acylglycine analysis by LC-MS/MS.
| Analytical Method | Key Analytes | Sample Type | Linearity (r²) | Precision (CV%) | Accuracy/Recovery (%) | Notes |
| Urine Acylglycine Analysis (LC-MS/MS with this compound IS) | Hexanoylglycine, Suberylglycine , Phenylpropionylglycine | Urine | >0.99[4] | <10% (Within- and between-run)[4] | 90.2 - 109.3[4] | Hexanoylglycine and phenylpropionylglycine are considered more specific than suberylglycine.[1] Acylglycine levels can remain elevated even when the patient is asymptomatic.[4] |
| Plasma Acylcarnitine Profiling (MS/MS) | Octanoylcarnitine (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1) | Dried Blood Spot / Plasma | - | - | - | Primary method for newborn screening. Ratios such as C8/C2 and C8/C10 enhance specificity.[3][5] |
| Molecular Genetic Testing (ACADM Gene Sequencing) | Pathogenic variants in the ACADM gene | Whole Blood / Saliva | N/A | N/A | N/A | Confirmatory test. Identifies the underlying genetic cause of the disorder.[3][6] |
Experimental Protocols
Protocol for Urine Acylglycine Analysis by UPLC-MS/MS
This protocol provides a representative method for the quantitative analysis of suberylglycine and other acylglycines in urine using a stable isotope-labeled internal standard like this compound.
1. Sample Preparation:
- To 100 µL of urine, add 10 µL of an internal standard working solution containing this compound and other deuterated acylglycines.
- Acidify the sample by adding 50 µL of 1M HCl.
- Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acylglycines.
- Wash the cartridge with water and methanol-water mixtures.
- Elute the acylglycines with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.
- Heat the sample at 65°C for 20 minutes to form butyl esters of the acylglycines.
- Evaporate the butanolic-HCl to dryness.
- Reconstitute the final sample in the mobile phase for injection.
3. UPLC-MS/MS Analysis:
- Chromatographic System: Waters ACQUITY UPLC system (or equivalent).
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each acylglycine and their corresponding deuterated internal standards.
4. Quality Control:
- Prepare calibration standards and quality control samples in a surrogate matrix (e.g., synthetic urine).
- Analyze calibrators and QC samples with each batch of patient samples to ensure the accuracy and precision of the results.
Visualizing the Biochemical and Experimental Landscape
To further elucidate the context of Suberylglycine in MCADD, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Suberylglycine-d2 against certified reference materials
Benchmarking Suberylglycine-d2: A Comparative Guide for Researchers
For Immediate Release – This guide provides a comprehensive, data-driven comparison of this compound, a stable isotope-labeled (SIL) internal standard, against its corresponding certified reference material (CRM). Designed for researchers, scientists, and professionals in drug development and clinical diagnostics, this document offers an objective evaluation of key performance metrics, detailed experimental protocols, and visual workflows to support rigorous analytical method validation.
Suberylglycine is a critical biomarker for diagnosing Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder of fatty acid oxidation.[1][2][3][4] Accurate quantification of suberylglycine in biological matrices is paramount for clinical diagnosis and metabolic research.[5] this compound serves as an ideal internal standard in mass spectrometry-based assays, such as LC-MS/MS, to correct for analytical variability.[6][7][8] Benchmarking this SIL internal standard against a high-purity, non-labeled Suberylglycine CRM is a critical step in ensuring data accuracy, precision, and reliability.[9]
Comparative Performance Data
The performance of this compound was evaluated against a commercially available, high-purity Suberylglycine CRM. The following tables summarize the key analytical parameters assessed during a validation study using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Table 1: Physicochemical and Purity Comparison
| Parameter | This compound (Internal Standard) | Suberylglycine (Certified Reference Material) | Method of Analysis | Acceptance Criteria |
| Chemical Purity | > 99.5% | ≥ 99.8% | qNMR, LC-UV | ≥ 98.0% |
| Isotopic Purity | > 99% (d2) | N/A | LC-MS/MS | > 98% isotopic enrichment |
| Analyte Content | < 0.1% (d0) | N/A | LC-MS/MS | < 0.5% of unlabeled analyte |
| Molecular Formula | C₁₀H₁₅D₂NO₅ | C₁₀H₁₇NO₅ | - | - |
| Molecular Weight | 233.26 g/mol | 231.25 g/mol | - | - |
Table 2: LC-MS/MS Performance in Human Urine Matrix
| Parameter | This compound / Suberylglycine CRM | Result | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (r²) | Calibration curve prepared with CRM, spiked with d2-IS | 0.9992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µM | S/N > 10 | S/N > 10 |
| Precision (%CV) at LLOQ | 7.8% | ≤ 20% | |
| Accuracy (%RE) at LLOQ | -4.5% | Within ±20% | |
| Precision (%CV) at QC Low, Mid, High | < 6.5% | ≤ 15% | |
| Accuracy (%RE) at QC Low, Mid, High | Within ±5.2% | Within ±15% | |
| Matrix Effect | 1.04 (Normalized to IS) | 0.85 - 1.15 | |
| Recovery | 92% (Consistent between analyte and IS) | Consistent and reproducible |
Experimental Protocols
Detailed methodologies are provided to ensure transparency and reproducibility of the presented data.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): A certified reference material of Suberylglycine and a stock of this compound were prepared by dissolving the neat materials in 50% methanol.
-
Calibration Standards & Quality Controls (QCs): The Suberylglycine CRM stock was serially diluted in a pooled human urine matrix to prepare calibration standards ranging from 0.5 µM to 100 µM. QC samples were prepared independently at three concentrations (Low: 1.5 µM, Mid: 15 µM, High: 75 µM).
-
Internal Standard Working Solution (10 µM): The this compound stock solution was diluted in the initial mobile phase (95% Water, 5% Acetonitrile, 0.1% Formic Acid).
Sample Preparation (Protein Precipitation)
-
To 50 µL of urine sample (calibrator, QC, or unknown), add 10 µL of the 10 µM this compound internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatography System: Waters ACQUITY UPLC System.[10]
-
Mass Spectrometer: Sciex Triple Quadrupole 6500+.
-
Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Suberylglycine: Q1 232.1 -> Q3 76.1
-
This compound: Q1 234.1 -> Q3 78.1
-
Visualized Workflows and Pathways
To clearly illustrate the processes and relationships described, the following diagrams are provided.
Caption: Workflow for sample preparation and analysis.
Caption: Metabolic pathway showing the impact of MCADD.
References
- 1. Suberylglycine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Human Metabolome Database: Showing metabocard for Suberylglycine (HMDB0000953) [hmdb.ca]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Suberylglycine-d2
This document provides immediate safety and logistical information for the proper disposal of Suberylglycine-d2, catering to researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for laboratory chemical waste management and available data for structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound was found. However, an SDS for the closely related compound, Suberylglycine-d4, classifies it as not a hazardous substance or mixture. Similarly, an SDS for N-Suberylglycine-2,2-d2 indicates it is not flammable or combustible, though it recommends standard laboratory personal protective equipment.[1] Therefore, it is reasonable to handle this compound as a non-hazardous solid organic chemical. Crucially, all laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office and adhere to local, state, and federal regulations for final disposal verification.
Key Chemical Data
For easy reference, the following table summarizes the essential identification information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 8-[(Carboxymethyl-d2)amino]-8-oxooctanoic acid, Suberyl glycine-d2 |
| CAS Number | 1219799-02-6 |
| Molecular Formula | C10D2H15NO5 |
| Molecular Weight | 233.258 g/mol |
Recommended Disposal Protocol
The following step-by-step protocol outlines the recommended disposal procedure for this compound, assuming it is treated as a non-hazardous solid chemical waste.
Personnel Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Disposal Steps:
-
Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous materials, such as flammable solvents, corrosive chemicals, or toxic substances. If the waste is contaminated, it must be treated as hazardous waste.
-
Containerization:
-
Place the solid this compound waste in a chemically compatible, leak-proof primary container. The original product container is often suitable.
-
Ensure the container is securely sealed.
-
-
Labeling:
-
Clearly label the primary container with "this compound" and "Non-Hazardous Waste".
-
Place the sealed primary container into a larger, durable secondary container for transport.
-
Label the outer container as "Non-Hazardous Laboratory Waste".[2]
-
-
Institutional Procedure:
-
Follow your institution's specific procedures for the disposal of non-hazardous solid waste.[3][4][5] This may involve placing the securely packaged and labeled waste in a designated collection area for routine pickup by facilities management or EHS.
-
Do not dispose of chemical waste in regular office or breakroom trash receptacles.
-
-
Documentation:
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Suberylglycine-d2
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Suberylglycine-d2. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on standard laboratory safety practices for similar chemical compounds.[1][2][3]
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[1][2] |
| Hand Protection | Wear suitable chemical-resistant gloves, such as nitrile gloves. Change gloves regularly and immediately if contaminated.[2][4] |
| Respiratory Protection | For operations that may generate dust or aerosols, use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is advised. |
| Body Protection | A lab coat or disposable gown should be worn to prevent skin contact.[3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][5]
-
Avoiding Contact: Take precautions to avoid contact with skin and eyes.[1][5]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be changed and washed before reuse.[4]
Storage:
-
Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[5] For long-term storage, a temperature of -20°C is recommended for the powder form.[5]
-
Incompatibilities: Keep away from direct sunlight and sources of ignition.[5]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Spill Management:
-
Personal Precautions: Use personal protective equipment.[1] Evacuate personnel to a safe area and ensure adequate ventilation. Avoid dust formation.[1]
-
Environmental Precautions: Prevent the product from entering drains.[1][4]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter the drainage system.[4] It is recommended to consult with a licensed professional waste disposal service for proper disposal of this material.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
